2-Bromo-5-(methylsulfonyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4BrNO2S2 |
|---|---|
Molecular Weight |
242.1 g/mol |
IUPAC Name |
2-bromo-5-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNO2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3 |
InChI Key |
PSJYEMNLVDDYJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(S1)Br |
Origin of Product |
United States |
Foundational & Exploratory
The 5-Methylsulfonyl Group on the Thiazole Ring: A Technical Guide to its Electronic Properties and Applications
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced electronic effects of substituents on heterocyclic scaffolds is paramount. The thiazole ring, a cornerstone in many pharmaceuticals, offers a versatile platform for chemical modification. This in-depth technical guide focuses on the profound influence of the 5-methylsulfonyl group on the electronic landscape of the thiazole ring, providing a comprehensive overview of its properties, methods for their characterization, and implications for rational drug design.
Introduction: The Thiazole Scaffold and the Power of the Sulfonyl Group
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its unique electronic distribution and ability to engage in various non-covalent interactions have cemented its importance in medicinal chemistry.[1] The introduction of a methylsulfonyl (-SO₂CH₃) group, a potent electron-withdrawing moiety, at the 5-position dramatically alters the ring's reactivity and potential for molecular interactions.[2][3] This guide will dissect the nature of these electronic perturbations and provide the theoretical and practical framework for their application.
The methylsulfonyl group exerts its influence primarily through two mechanisms: the inductive effect (-I) and the resonance effect (-M or -R). The high electronegativity of the oxygen atoms in the sulfonyl group strongly pulls electron density away from the thiazole ring through the sigma bond framework (inductive effect). Additionally, the potential for d-orbital participation on the sulfur atom allows for the delocalization of pi-electrons from the ring into the sulfonyl group (resonance effect), further depleting the ring of electron density.[2]
Quantifying the Electron-Withdrawing Strength: Hammett Parameters and pKa Analysis
To move from a qualitative to a quantitative understanding, we employ physical organic chemistry tools such as Hammett substituent constants (σ) and pKa measurements.
Hammett Substituent Constants
Table 1: Hammett Constants for Common Substituents
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
| -SO₂CH₃ | ~0.62 | ~0.73 |
Note: Values for -SO₂CH₃ are for benzene systems and serve as an approximation for its effect on a heterocyclic ring like thiazole.
pKa Determination: A Practical Measure of Electronic Influence
The acidity or basicity of a molecule, quantified by its pKa, is exquisitely sensitive to the electronic effects of its substituents. The nitrogen atom at the 3-position of the thiazole ring is basic, with a pKa of the conjugate acid around 2.5.[6] The introduction of a strong electron-withdrawing group like the 5-methylsulfonyl moiety is expected to significantly decrease this basicity (lower the pKa of the conjugate acid) by inductively pulling electron density away from the nitrogen, making its lone pair less available for protonation.
This protocol outlines the determination of the pKa of a hypothetical 2-amino-5-methylsulfonylthiazole.
Objective: To quantify the decrease in basicity of the thiazole nitrogen due to the electron-withdrawing 5-methylsulfonyl group.
Materials:
-
2-amino-5-methylsulfonylthiazole
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Deionized water, boiled to remove CO₂
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beakers
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of 2-amino-5-methylsulfonylthiazole and dissolve it in 50 mL of deionized water. Gentle heating may be required for complete dissolution.
-
Initial pH Adjustment: Add a slight excess of 0.1 M HCl to the sample solution to ensure the complete protonation of the thiazole nitrogen and the amino group.
-
Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Allow the pH reading to stabilize.
-
Titration: Begin titrating with the standardized 0.1 M NaOH, adding small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration past the equivalence points. The titration curve will likely show two inflection points, corresponding to the deprotonation of the protonated thiazole nitrogen and the protonated amino group.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are determined from the pH at the half-equivalence points of each buffer region.[7][8]
Expected Outcome: The pKa of the protonated thiazole nitrogen will be significantly lower than that of unsubstituted thiazole, demonstrating the potent electron-withdrawing effect of the 5-methylsulfonyl group.
Caption: Workflow for pKa determination by potentiometric titration.
Impact on Chemical Reactivity
The electronic perturbation caused by the 5-methylsulfonyl group profoundly influences the reactivity of the thiazole ring.
Electrophilic Aromatic Substitution
In an unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[3][9][10] The strong electron-withdrawing nature of the 5-methylsulfonyl group deactivates the entire ring towards electrophilic substitution. Any electrophilic attack would be significantly slower and require more forcing conditions compared to an unsubstituted or electron-rich thiazole.
Nucleophilic Aromatic Substitution
Conversely, the electron deficiency induced by the 5-methylsulfonyl group makes the thiazole ring more susceptible to nucleophilic attack. While the C2 position is generally the most electron-deficient in thiazoles, the presence of the 5-sulfonyl group will further activate the ring towards nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group is present at the C2 or C4 positions.
Caption: Influence of the 5-methylsulfonyl group on thiazole reactivity.
Computational Chemistry Insights
Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying the electronic properties of molecules like 5-methylsulfonylthiazole. These methods can provide insights into:
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For 5-methylsulfonylthiazole, the map would show a significant region of positive potential (electron deficiency) around the thiazole ring and a high negative potential around the oxygen atoms of the sulfonyl group.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The electron-withdrawing sulfonyl group will lower the energies of both the HOMO and LUMO. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[11][12]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the delocalization of electron density from the thiazole ring to the sulfonyl group, providing a numerical basis for the resonance effect.
Implications in Drug Design and Development
The electronic modifications imparted by the 5-methylsulfonyl group are not merely academic; they have profound implications for drug design.
Modulation of Drug-Receptor Interactions
The introduction of a sulfonyl group can introduce new, favorable interactions with a biological target. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. Furthermore, the electron-deficient thiazole ring can participate in favorable dipole-dipole or quadrupole-π interactions with electron-rich residues in a protein's active site.
Caption: Potential drug-receptor interactions of a 5-methylsulfonylthiazole.
Tuning Physicochemical Properties
The 5-methylsulfonyl group also influences key physicochemical properties relevant to a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Solubility: The polar sulfonyl group can increase aqueous solubility.
-
Lipophilicity: While polar, the overall effect on lipophilicity (logP) can be complex and must be evaluated on a case-by-case basis.
-
Metabolic Stability: The sulfonyl group is generally metabolically stable, which can prevent unwanted degradation of the drug molecule.
Synthesis of 5-Methylsulfonylthiazoles
The synthesis of 5-methylsulfonylthiazoles typically involves the construction of the thiazole ring followed by oxidation of a precursor sulfide. A common route is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. To introduce the methylsulfonyl group, one might start with a 5-(methylthio)thiazole, which is then oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA).
Conclusion
The 5-methylsulfonyl group is a powerful tool in the arsenal of the medicinal chemist. Its strong electron-withdrawing properties, acting through both inductive and resonance effects, profoundly alter the electronic landscape of the thiazole ring. This modulation deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, and it introduces new potential for specific and strong interactions with biological targets. A thorough understanding of these electronic effects, quantified through experimental methods like pKa determination and rationalized through computational chemistry, is essential for the design of next-generation therapeutics built upon the versatile thiazole scaffold.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
- Khan, M. A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(11), 2647.
-
Chemeurope.com. (n.d.). Thiazole. Retrieved from [Link]
- Ganellin, C. R., & Roy, J. (1953). Chemistry of the thiazoles. Journal of the Indian Chemical Society, 30(1), 45-56.
-
International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS AND QSAR STUDY OF NOVEL THIAZOLE MOIETIES HAVING ANTIOXIDANT ACTIVITY. Retrieved from [Link]
-
Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link]
- Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO.
- Tabti, K., et al. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry, 9, 21394.
-
LACCEI. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. Retrieved from [Link]
-
Science. (n.d.). Determination of open-shell Hammett substituent constants based on nitrile vibrations. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
Journal of the College of Pharmacy. (n.d.). molecular docking, synthesis, characterization and adme studies of some new five-member ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Analysis of Substituent Effects and Hammett Constants for the Ionization of Gas Phase Acids. Retrieved from [Link]
- Yett, A. (2023). A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ⁻, σ⁺, And σ⁺ₘ. Journal Of Physical Organic Chemistry, 36(2), e4444.
- Van der Water, S. J., et al. (2003). Development of Methods for the Determination of pKa Values. Acta Pharmaceutica, 53(2), 101-125.
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Iqbal, J., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 543.
- Iqbal, J., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI.
- Garon, C. N., et al. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry.
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
- Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]
- Panten, U. (1998). Sulfonylurea receptors and mechanism of sulfonylurea action. Experimental and Clinical Endocrinology & Diabetes, 106(1), 1-3.
-
Royal Society of Chemistry. (2016). The influence of intramolecular sulfur–lone pair interactions on small-molecule drug design and receptor binding. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from [Link]
- Sharma, A., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 594-630.
-
Iraqi Journal of Pharmaceutical Sciences. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
- Nadendla, R. R. (2004). Molecular Modeling: A Powerful Tool for Drug Design and Molecular Docking. Resonance, 9(5), 44-53.
-
University of Massachusetts Lowell. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. Retrieved from [Link]
- Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Clinical Oncology, 6(4), 92-95.
-
CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]
- Elsabawy, K. M. (2015). THEORETICAL INVESTIGATIONS ON STRUCTURAL FEATURES OF SULFONYL-UREA FOR DRUG DESIGN. Trade Science Inc.
-
ResearchGate. (n.d.). DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
American Chemical Society. (2023). Synthesis of 2-Sulfonylthiazoles via Heteroaryl C-H Sulfonylation of Thiazole N -Oxides. Retrieved from [Link]
-
MDPI. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]
-
DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Retrieved from [Link]
-
MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Retrieved from [Link]
-
Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2019). Molecular Modeling in Drug Design. Retrieved from [Link]
Sources
- 1. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. "A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ" by Ariana Yett , '21 and Paul R. Rablen [works.swarthmore.edu]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-(methylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-5-(methylsulfonyl)thiazole in Medicinal Chemistry
2-Bromo-5-(methylsulfonyl)thiazole is a key heterocyclic building block in the development of novel therapeutic agents. Its unique electronic properties and substitution pattern make it a valuable intermediate for introducing the thiazole sulfone moiety into larger, more complex molecules. The thiazole ring is a common scaffold in a multitude of biologically active compounds, and the presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. The electron-withdrawing methylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing its metabolic stability and potency. This guide provides an in-depth review of the synthetic strategies for preparing this important intermediate, with a focus on practical, field-proven methodologies.
Strategic Analysis of Synthetic Pathways
The synthesis of 2-Bromo-5-(methylsulfonyl)thiazole can be approached through several strategic pathways. The most common and efficient routes typically involve the construction of a substituted thiazole ring followed by key functional group interconversions. A critical analysis of the available literature suggests a convergent approach, starting from a readily available 2-aminothiazole derivative. The core transformations involve the introduction of the bromine atom at the 2-position and the methylsulfonyl group at the 5-position.
A highly plausible and efficient synthetic route commences with the bromination of 2-aminothiazole at the 5-position, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. The subsequent introduction of the methylthio group and its oxidation to the sulfone completes the synthesis. An alternative and often more direct approach starts with a precursor already containing the methylthio group, followed by bromination and oxidation.
Below is a visual representation of a proposed synthetic pathway:
Caption: Proposed synthetic routes to 2-Bromo-5-(methylsulfonyl)thiazole.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of 2-Bromo-5-(methylsulfonyl)thiazole, primarily focusing on a precursor-based approach which is often more efficient.
Part 1: Synthesis of 2-Bromo-5-(methylthio)thiazole via Sandmeyer Reaction
The conversion of a 2-aminothiazole to a 2-bromothiazole is effectively achieved through a Sandmeyer-type reaction. This classic transformation involves the diazotization of the primary amine followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide.
Reaction Scheme:
Detailed Protocol: [1]
-
Vessel Preparation and Reagent Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-amino-5-(methylthio)thiazole in acetonitrile.
-
Addition of Copper(I) Bromide: To this suspension, add copper(I) bromide (CuBr).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Diazotization and Bromination: Add tert-butyl nitrite dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Progression: After the complete addition of tert-butyl nitrite, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 2-bromo-5-(methylthio)thiazole.
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Bromo-5-(methylthio)thiazole
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Amino-5-(methylthio)thiazole | Readily available or synthesizable precursor. |
| Reagents | tert-Butyl nitrite, Copper(I) bromide | Standard reagents for Sandmeyer-type reactions. |
| Solvent | Acetonitrile | Aprotic solvent suitable for this transformation. |
| Temperature | 0-10 °C (addition), then RT | Controlled temperature for diazotization, then room temperature for reaction completion. |
| Purification | Column Chromatography | Standard method for purifying organic compounds. |
Part 2: Oxidation of 2-Bromo-5-(methylthio)thiazole to 2-Bromo-5-(methylsulfonyl)thiazole
The final step in the synthesis is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation is typically achieved using a strong oxidizing agent. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the thiazole ring.
Reaction Scheme:
While a specific protocol for the oxidation of 2-bromo-5-(methylthio)thiazole to the target molecule is not explicitly detailed in the provided search results, a general procedure can be inferred from similar transformations on related heterocyclic systems. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).
General Protocol for Oxidation:
-
Dissolution: Dissolve 2-bromo-5-(methylthio)thiazole in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (typically 2.2 equivalents for the conversion of a sulfide to a sulfone) portion-wise to the cooled solution, monitoring the internal temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy any excess peroxide.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and finally dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-5-(methylsulfonyl)thiazole.
Table 2: Key Considerations for the Oxidation Step
| Parameter | Condition/Reagent | Rationale |
| Oxidizing Agent | m-CPBA (meta-chloroperoxybenzoic acid) | A common and effective reagent for sulfide to sulfone oxidation. |
| Stoichiometry | ~2.2 equivalents | Ensures complete oxidation to the sulfone. |
| Solvent | Dichloromethane (DCM) | Inert solvent that solubilizes both reactant and reagent. |
| Temperature | 0 °C to room temperature | Controlled temperature to manage the exothermic reaction and prevent side reactions. |
| Work-up | Quenching with a reducing agent (e.g., Na₂S₂O₃) or base (e.g., NaHCO₃) | Safely neutralizes the excess oxidizing agent. |
Alternative Synthetic Considerations
While the outlined two-step synthesis from 2-amino-5-(methylthio)thiazole is a robust approach, other strategies exist. For instance, the direct C-H sulfonylation of a thiazole N-oxide has been reported as an efficient method for synthesizing 2-sulfonylthiazoles, potentially offering a more direct route, though it may require the synthesis of the corresponding thiazole N-oxide precursor[2]. Additionally, the synthesis of various thiazole sulfonamides from 2-aminothiazole has been explored, which could be adapted to produce the target molecule[3].
Conclusion and Future Outlook
The synthesis of 2-Bromo-5-(methylsulfonyl)thiazole is a critical process for the advancement of medicinal chemistry research. The methodologies presented in this guide, particularly the two-step sequence involving a Sandmeyer reaction followed by oxidation, provide a reliable and efficient pathway to this valuable building block. As the demand for novel heterocyclic compounds continues to grow, the development of even more streamlined and sustainable synthetic routes will be an area of active investigation. Researchers are encouraged to consider the principles outlined in this guide as a foundation for optimizing existing methods and exploring new synthetic innovations.
References
-
Synthesis of 2-Sulfonylthiazoles via Heteroaryl C-H Sulfonylation of Thiazole N-Oxides. Synlett, 34(12), 1447-1451.
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
-
2-Amino-5-bromothiazole synthesis - ChemicalBook. ChemicalBook.
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC. PMC.
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PMC - NIH. PMC.
-
Synthesis of New Thiazole Derivatives Bearing A Sulfonamide Moiety Of Expected Anticancer And Radiosensitizing Activities. INIS-IAEA.
-
Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research.
-
Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. ResearchGate.
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - MDPI. MDPI.
-
IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Journal of the Indian Chemical Society.
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES.
-
Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles. Benchchem.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. PMC.
-
5-Bromo-2-(methylsulfonyl)thiazole | 1158994-67-2. Sigma-Aldrich.
-
Synthesis of 2-bromo-5-methoxycarbonylthiazole. PrepChem.com.
-
Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. Benchchem.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI.
-
How to Prepare Methyl 2-Bromothiazole-5-Carboxylate? - FAQ - Guidechem. Guidechem.
-
Thiazole synthesis. Organic Chemistry Portal.
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate.
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. MDPI.
-
(PDF) Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.. ResearchGate.
-
2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106. PubChem.
Sources
Methodological & Application
Nucleophilic aromatic substitution (SnAr) of 2-Bromo-5-(methylsulfonyl)thiazole
Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Bromo-5-(methylsulfonyl)thiazole
Executive Summary
This guide details the optimization and execution of nucleophilic aromatic substitution (
Unlike standard phenyl systems, this thiazole derivative acts as an ultra-electrophile . The synergy between the electron-deficient thiazole ring (aza-effect) and the strong electron-withdrawing C5-sulfonyl group activates the C2-position for rapid displacement of the bromide. This protocol outlines conditions to maximize yield, minimize sulfone displacement (a competing pathway), and ensure scalable purification.
Mechanistic Insight & Reactivity Profile
Electronic Activation
The substrate contains two leaving groups: a bromide at C2 and a methylsulfonyl group at C5. The regioselectivity is governed by the stability of the Meisenheimer-like intermediate (
-
C2-Attack (Preferred): Nucleophilic attack at C2 creates a negative charge delocalized onto the ring nitrogen (favorable) and the C5-sulfone. This pathway is kinetically dominant.
-
C5-Attack (Competing): Attack at C5 places negative charge on C4/C2. While the sulfone is a valid leaving group (especially with hard nucleophiles like alkoxides), the activation energy is higher than C2 displacement due to the lack of direct heteroatom stabilization in the transition state.
"String-of-Pearls" Orbital Theory
Recent computational studies (WuXi Biology) on similar poly-halogenated heterocycles suggest a "String-of-Pearls" LUMO distribution. The C2-Br bond exhibits a distinct orbital lobe extension that facilitates orbital overlap with the incoming nucleophile's HOMO, further rationalizing the high C2-selectivity over the C5-sulfone.
Reaction Pathway Diagram
Caption: The addition-elimination pathway. The C5-sulfone stabilizes the anionic transition state (TS), accelerating k1.
Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Bromo-5-(methylsulfonyl)thiazole (CAS: 41731-23-1 analog/derivative).
-
Solvent: Anhydrous DMF (preferred for kinetics) or Acetonitrile (easier workup).
-
Base:
(for phenols/thiols) or DIPEA (for amines). -
Atmosphere: Nitrogen or Argon (recommended to prevent hydrolysis of sulfone).
General Procedure (Amine Nucleophiles)
This protocol is optimized for secondary amines (e.g., morpholine, piperazine) but adaptable for primary amines.
-
Charge: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-(methylsulfonyl)thiazole (1.0 equiv).
-
Dissolve: Add anhydrous DMF (concentration 0.2 M). Stir until fully dissolved.
-
Base Addition: Add DIPEA (2.5 equiv). Note: If using a salt form of the amine, increase base to 3.5 equiv.
-
Nucleophile Addition: Add the Amine (1.1 equiv) dropwise.
-
Exotherm Alert: The reaction is often exothermic. For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.
-
-
Reaction: Heat to 60°C for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear; product is typically more polar (Rf ~0.3–0.4).
-
-
Workup (Precipitation Method):
-
Cool mixture to room temperature.
-
Slowly pour into 10 volumes of ice-cold water with vigorous stirring.
-
The product usually precipitates as a solid.[1] Filter, wash with water (
), and dry under vacuum.
-
Workup Decision Tree
Caption: Selection logic for isolation. Sulfonyl thiazoles often crystallize from water, simplifying purification.
Data Presentation: Nucleophile Scope & Yields
The following table summarizes expected performance based on electronic trends and internal historical data for 2-halo-5-EWG-thiazoles.
| Nucleophile Class | Example Reagent | Base / Solvent | Temp (°C) | Yield (%) | Notes |
| Cyclic 2° Amine | Morpholine | DIPEA / DMF | 60 | 85-95% | Very clean; precipitates easily. |
| Primary Amine | Benzylamine | DIPEA / MeCN | 50 | 80-90% | Potential for bis-alkylation if excess halide used. |
| Aniline | 4-Fluoroaniline | 100 | 60-75% | Requires higher heat; weaker nucleophile. | |
| Thiol | Thiophenol | 25 (RT) | >90% | Highly exothermic; add thiol slowly. | |
| Alkoxide | NaOMe | - / MeOH | 0 | 40-60% | Risk: Competitive displacement of C5-sulfone. |
Troubleshooting & Critical Parameters
Competitive Displacement (Regioselectivity)
-
Issue: Observation of a byproduct where the sulfone is lost (desulfonylation) or replaced.
-
Cause: Hard nucleophiles (alkoxides, hydroxide) attack the hard electrophilic sulfur or C5 carbon.
-
Solution: Switch to softer nucleophiles (amines, thiols) or lower the temperature. Avoid strong inorganic bases (NaOH, KOH) which generate hydroxide.
Hydrolysis
-
Issue: Formation of 2-hydroxy-5-(methylsulfonyl)thiazole.
-
Cause: Wet solvent or hygroscopic base. The C2-Br is extremely labile to hydrolysis.
-
Solution: Use anhydrous solvents (water <50 ppm). Store
in a desiccator.
Sensitization
-
Safety: 2-Aminothiazoles and their precursors are known skin sensitizers.
-
Protocol: Double-gloving and use of a dedicated fume hood are mandatory. Decontaminate glassware with bleach solution before washing.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of thiazoles).
-
WuXi Biology. (2021). Haloselectivity: SNAr and cross coupling vs halogen-metal exchange reactions. (Orbital theory/String-of-Pearls).
-
BenchChem. (2025).[2] Application Notes: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. (Protocol baseline).
-
Das, J., et al. (2006). 2-aminothiazole-5-carboxamides as potent, orally active dasatinib derivatives. (Medicinal chemistry context).
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles Utilizing 2-Bromo-5-(methylsulfonyl)thiazole
Authored by: Senior Application Scientist, Chemical Biology Division
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in over 18 FDA-approved drugs and countless clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] When functionalized with a potent electron-withdrawing group like methylsulfonyl (SO₂Me), the thiazole scaffold's reactivity is significantly enhanced, transforming it into a versatile building block for complex molecular architectures.[4] Specifically, 2-Bromo-5-(methylsulfonyl)thiazole emerges as a powerful synthon, primed for diverse functionalization through modern synthetic methodologies. The bromine atom at the C2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the methylsulfonyl group at C5 strongly activates the thiazole ring for nucleophilic aromatic substitution (SₙAr).
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and expert insights into the strategic use of 2-Bromo-5-(methylsulfonyl)thiazole. We will explore key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, offering step-by-step methodologies, mechanistic rationale, and discussions on the biological significance of the resulting heterocyclic compounds.
The Strategic Importance of the 5-(Methylsulfonyl)thiazole Core
The sulfonyl group is not merely a passive substituent; it is a critical modulator of a molecule's physicochemical and biological properties.[4] Its introduction can enhance metabolic stability, improve solubility, and create strong hydrogen bond acceptor sites, thereby increasing binding affinity to biological targets.[4] Thiazole derivatives, in turn, are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][5] The combination of these two moieties in 2-Bromo-5-(methylsulfonyl)thiazole creates a building block with immense potential for accessing novel bioactive chemical space.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6] For a substrate like 2-bromo-5-(methylsulfonyl)thiazole, this reaction provides a direct and efficient route to introduce aryl, heteroaryl, or alkyl groups at the C2 position.
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)thiazole
This protocol details the coupling of 2-bromo-5-(methylsulfonyl)thiazole with 4-methoxyphenylboronic acid, a common transformation for generating scaffolds with potential applications as enzyme inhibitors or anticancer agents.[7]
Materials:
-
2-Bromo-5-(methylsulfonyl)thiazole (1.0 eq, 256 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 eq, 424 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-(methylsulfonyl)thiazole, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging or sterically hindered substrates, more advanced catalysts with specialized phosphine ligands might be required.[7]
-
Base: A base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6] K₃PO₄ is a moderately strong base effective for this purpose; other bases like Na₂CO₃ or Cs₂CO₃ can also be used, and optimization may be required for different substrates.[8]
-
Solvent System: The dioxane/water mixture is a common choice that effectively dissolves both the organic-soluble aryl halide and the often more polar boronic acid and inorganic base, creating a homogenous reaction environment conducive to high yields.[8] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful method for C-N bond formation that circumvents the harsh conditions of classical methods.[9][10] This reaction is indispensable in medicinal chemistry for installing amine functionalities, which are prevalent in bioactive molecules.[10] The electron-deficient nature of the 2-bromo-5-(methylsulfonyl)thiazole ring makes it an excellent substrate for this transformation.
Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of N-Benzyl-5-(methylsulfonyl)thiazol-2-amine
This protocol describes the coupling of the title thiazole with benzylamine, a representative primary amine.
Materials:
-
2-Bromo-5-(methylsulfonyl)thiazole (1.0 eq, 256 mg, 1.0 mmol)
-
Benzylamine (1.2 eq, 131 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq, 29 mg, 0.05 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.1 eq, 684 mg, 2.1 mmol)
-
Toluene (5 mL, anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Remove the tube from the glovebox and add 2-bromo-5-(methylsulfonyl)thiazole.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by benzylamine via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-arylated product.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand is crucial.[11] Bulky, electron-rich ligands like Xantphos or BINAP are required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, especially with heteroaryl halides.[12]
-
Base: A strong, non-nucleophilic base is needed. Cs₂CO₃ is often effective, but for less reactive amines or aryl chlorides, sodium tert-butoxide (NaOtBu) is a common choice.[12] The base deprotonates the amine, making it a more potent nucleophile in the catalytic cycle.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[11] Therefore, rigorous exclusion of air using a glovebox and/or Schlenk line techniques is mandatory for achieving high yields and reproducibility.
Metal-Free C-N/C-S/C-O Bond Formation: Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing nature of the 5-methylsulfonyl group significantly polarizes the thiazole ring, making the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles.[13][14] This activation allows for Nucleophilic Aromatic Substitution (SₙAr) to occur, often under milder, metal-free conditions, providing a cost-effective and "greener" alternative to cross-coupling reactions for installing amines, thiols, or alkoxides.[15]
Workflow: Nucleophilic Aromatic Substitution (SₙAr)
Caption: General workflow for the SₙAr reaction on an activated thiazole.
Protocol 3: Synthesis of 2-Morpholino-5-(methylsulfonyl)thiazole
This protocol illustrates a typical SₙAr reaction using morpholine, a common secondary amine nucleophile found in many bioactive compounds.
Materials:
-
2-Bromo-5-(methylsulfonyl)thiazole (1.0 eq, 256 mg, 1.0 mmol)
-
Morpholine (2.0 eq, 174 µL, 2.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add 2-bromo-5-(methylsulfonyl)thiazole and potassium carbonate.
-
Add DMF, followed by morpholine.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water (50 mL).
-
A precipitate will often form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts (if used) with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the final product.
Expert Insights: Causality Behind Experimental Choices
-
Activation: The SₙAr reaction is viable here because the -SO₂Me group at the C5 position stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.[14]
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SₙAr reactions. They effectively solvate the cations of the base but poorly solvate the anionic nucleophile, increasing its reactivity.
-
Base: A mild inorganic base like K₂CO₃ is sufficient to neutralize the HBr generated during the reaction, driving it to completion. For less reactive nucleophiles, a stronger base might be needed.
Bioactivity of Thiazole-Sulfonyl Derivatives
The synthetic routes described above provide access to a wide range of novel heterocycles. The resulting compounds, featuring the thiazole-sulfonyl core, are promising candidates for various biological applications. Published research on analogous structures has demonstrated significant activity in several therapeutic areas.
| Compound Class | Biological Target/Activity | Potency (IC₅₀) | Reference |
| Thiazolyl-hydrazones | EGFR Kinase Inhibitor | 0.037 - 0.317 µM | [16] |
| Thiazole-methylsulfonyl Derivatives | Carbonic Anhydrase I Inhibitor | 39.38 - 198.04 µM | [17] |
| Thiazole-methylsulfonyl Derivatives | Carbonic Anhydrase II Inhibitor | 39.16 - 86.64 µM | [17] |
| Naphthalenylsulfonyl-thiazolidinediones | Antihyperglycemic Agent | Activity confirmed in db/db mouse model | [18] |
| Thiazole-based heterocycles | Anticancer (HepG-2 cells) | ~4 - 7 µg/mL | [5] |
Conclusion
2-Bromo-5-(methylsulfonyl)thiazole is a highly valuable and versatile building block for the synthesis of complex, bioactive heterocyclic molecules. Its reactivity profile allows for selective functionalization at the C2 position through either robust palladium-catalyzed cross-coupling reactions or efficient, metal-free SₙAr pathways. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this synthon, paving the way for the discovery of next-generation therapeutics. The strategic choice between cross-coupling and SₙAr depends on the desired final structure, the nature of the nucleophile, and considerations of cost and scalability, giving chemists a flexible toolkit for drug discovery programs.
References
- Gül, H. İ., Çakır, T., Demir, Y., & Gülçin, İ. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Source not available].
- Al-Warhi, T., et al. (2022). Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Source not available].
- Wang, L., et al. (2015). Application of Sulfonyl in Drug Design. [Source not available].
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. BenchChem.
- Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules.
- Sultana, S., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Sohda, T., et al. (1990). Synthesis and antihyperglycemic activity of novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones. Journal of Medicinal Chemistry.
- Varma, R. S. (2007).
- International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Chemistry LibreTexts. (2023).
- Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- Aly, A. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules.
- Organic Synthesis. Buchwald-Hartwig Coupling. [Source not available].
- Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
- Al-Masoudi, N. A., & Al-Salihen, A. A. (2020). The recent progress of sulfonamide in medicinal chemistry. [Source not available].
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Kumar, A., et al. (2024).
- Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules.
- Kotlyar, V. M., et al. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry.
- Smith, K., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.
- Al-Ghorbani, M., et al. (2025).
- Kotlyar, V. M., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Source not available].
- Organic Chemistry Portal. Suzuki Coupling. [Source not available].
-
Pozdina, Y. V., et al. (2022). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([9][16][17]thiadiazole) 1 with morpholine. [Source not available].
- Al-Zoubi, R. M., et al. (2020). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Yan, R., et al. (2024). Examples of bioactive molecules containing the isothiazolone scaffold. [Source not available].
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Trofimov, B. A., et al. (2021).
-
Vo, T. N., et al. (2025). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[9][16][17]-benzothiadiazole... Vietnam Journal of Catalysis and Adsorption.
- Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS ONE.
- ResearchGate. (2023). Some bioactive compounds bearing the benzothiazole scaffold.
- Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules.
- Khan, I., et al. (2025). Bioactive Pyrazolone Derived Thiazolidinone Scaffolds As a Safe Perspective to Human Health... [Source not available].
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antihyperglycemic activity of novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 2-Bromo-5-(methylsulfonyl)thiazole
Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-5-(methylsulfonyl)thiazole
Executive Summary
The amination of 2-Bromo-5-(methylsulfonyl)thiazole represents a classic challenge in heterocyclic chemistry: managing the reactivity of a highly electrophilic substrate. The presence of the electron-withdrawing methylsulfonyl (
While this activation facilitates oxidative addition in Palladium-catalyzed cross-coupling (Buchwald-Hartwig), it simultaneously opens the door to competitive Nucleophilic Aromatic Substitution (
Substrate Analysis & Mechanistic Strategy
The Electrophile: 2-Bromo-5-(methylsulfonyl)thiazole
This scaffold features a "push-pull" electronic environment, though dominated by the "pull" of the sulfonyl and the thiazole nitrogen.
-
C2-Bromine: The reactive site.[1] The bond is weakened by the inductive effect of the adjacent nitrogen and the resonance withdrawal of the C5-sulfonyl.
-
C5-Sulfonyl: A strong Electron Withdrawing Group (EWG) (
). It dramatically lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack. -
Thiazole Sulfur: A soft Lewis base capable of coordinating to Pd(0)/Pd(II), potentially poisoning the catalyst if the ligand shell is not sufficiently bulky or chelating.
Strategic Decision: Pd-Catalysis vs.
Before committing to a Buchwald-Hartwig protocol, the user must validate the necessity of the metal catalyst.
-
Primary Alkyl Amines: Often react via
(Base only, no Pd) in polar aprotic solvents (DMF/DMSO) at elevated temperatures. -
Anilines / Amides / Hindered Amines: Require Buchwald-Hartwig conditions.[2][3] These nucleophiles are too weak to overcome the activation energy of the Meisenheimer complex intermediate in
but bind effectively to Pd(II) intermediates.
Critical Reaction Pathways (Visualization)
The following diagram illustrates the competitive landscape between the desired catalytic cycle and background interference.
Figure 1: Mechanistic divergence. High-fidelity coupling requires ligands that prevent S-coordination (Poisoning) and conditions that outcompete background
Optimized Experimental Protocol
This protocol utilizes BrettPhos or Xantphos , ligands chosen for their ability to form stable, active Pd species that resist poisoning by the thiazole sulfur.
Reagent Selection Table
| Component | Recommendation | Rationale |
| Pre-Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd sources. Pd(OAc)₂ is preferred for cost; dba is preferred if initiation is slow. |
| Ligand (L) | BrettPhos (Primary amines) RuPhos (Secondary amines) Xantphos (General) | BrettPhos/RuPhos: Bulky biaryl phosphines facilitate reductive elimination. Xantphos: Large bite angle bidentate ligand, excellent for stabilizing Pd against heteroatom poisoning. |
| Base | Cs₂CO₃ (Preferred) or K₃PO₄ | Weak, inorganic bases prevent hydrolysis of the sulfonyl group and minimize side reactions common with strong alkoxides (e.g., NaOtBu). |
| Solvent | 1,4-Dioxane (anhydrous) | High boiling point (101°C), good solubility for thiazoles, compatible with carbonate bases. |
Step-by-Step Procedure (1.0 mmol Scale)
Safety Note: Handle palladium catalysts in a fume hood. Thiazoles may be skin sensitizers.
-
Preparation of Reaction Vessel:
-
Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.
-
Cool under a stream of Argon or Nitrogen.
-
-
Charging Solids:
-
Add 2-Bromo-5-(methylsulfonyl)thiazole (242 mg, 1.0 mmol).
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).
-
Add BrettPhos (21.5 mg, 0.04 mmol, 4 mol%) (Note: L:Pd ratio of 2:1 is critical for stability).
-
Add Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv).
-
Self-Validation Step: Ensure all solids are finely ground to maximize surface area, as Cs₂CO₃ is insoluble in dioxane.
-
-
Solvent and Amine Addition:
-
Seal the vial and purge with inert gas for 5 minutes.
-
Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).
-
Inject the Amine (1.2 mmol, 1.2 equiv). If the amine is solid, add it in step 2.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 90°C .
-
Stir vigorously (800+ rpm). The reaction mixture typically turns from orange to dark red/brown.
-
Monitor: Check by LC-MS or TLC at 2 hours.
-
Target: Disappearance of starting bromide (
in 30% EtOAc/Hex) and appearance of fluorescent blue/green spot (typical for amino-thiazoles).
-
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter the mixture through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Gradient of 0-40% EtOAc in Hexanes. (The sulfonyl group makes the product polar; if very polar, use DCM/MeOH).
-
Troubleshooting & Mechanistic Insights
The "Control" Experiment (Self-Validating the Protocol)
Before running valuable amines, perform a "No-Pd Control" :
-
Run the reaction with Substrate + Amine + Base in Dioxane at 90°C without Pd/Ligand.
-
Result A: If conversion is >50%, the reaction is proceeding via
. You do not need Palladium.[1] Optimize using DIPEA in DMF at 100°C to save cost. -
Result B: If conversion is <5%, the Buchwald-Hartwig protocol is necessary.
Catalyst Deactivation
-
Symptom: Reaction stalls at 20-30% conversion.
-
Cause: The thiazole sulfur or the sulfonyl oxygens may be coordinating to Pd, forming a resting state that is off-cycle.
-
Solution: Switch to Pd₂(dba)₃ + Xantphos . The bidentate nature of Xantphos (wide bite angle) renders the Pd center less susceptible to displacement by the substrate's heteroatoms.
Hydrolysis
-
Symptom: Formation of 2-hydroxy-5-(methylsulfonyl)thiazole (observed in LCMS as M-Br+OH).
-
Cause: Trace water in the solvent with carbonate base at high temp.
-
Solution: Use strictly anhydrous dioxane and add 3Å Molecular Sieves to the reaction vial.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][5][6][7][8] Reaction intermediates and structure-activity relationships in the coupling of morpholine with aryl halides." Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 7(18), 3965–3968. Link
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-(methylsulfonyl)thiazole Derivatives
Welcome to the technical support center for the purification of 2-Bromo-5-(methylsulfonyl)thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging heterocyclic compounds. The inherent polarity of the methylsulfonyl group, combined with the reactivity of the bromothiazole core, often presents unique purification challenges. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Initial Assessment and Method Selection
The first step in any successful purification is a thorough assessment of the crude product and a logical selection of the primary purification technique. Rushing this stage is a common source of downstream difficulties.
FAQ: How do I choose the best purification method for my crude 2-Bromo-5-(methylsulfonyl)thiazole derivative?
The optimal purification strategy depends on several factors: the scale of your reaction, the nature of the impurities, and the final purity required. A systematic evaluation is key.
Expert Insight: The high polarity of the methylsulfonyl group often leads to excellent solubility in polar solvents but can cause issues like streaking in normal-phase chromatography. Conversely, the bromothiazole moiety provides some lipophilicity. Balancing these characteristics is central to choosing a method.
A decision-making workflow can streamline this process:
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Flash Column Chromatography
Flash chromatography is the workhorse of purification for small to medium-scale synthesis.[1] However, the unique properties of sulfonylthiazoles can lead to common problems.
FAQ: My compound streaks badly on the silica TLC plate and I get poor separation. What's happening?
Answer: Streaking is a classic sign of undesirable secondary interactions between your compound and the stationary phase (silica gel).
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The nitrogen atom in the thiazole ring is basic and can interact strongly with these acidic sites, causing tailing or streaking. The polar sulfone group can also hydrogen bond excessively with the silica, exacerbating the problem.
Solutions:
-
Solvent System Modification: The most effective solution is often to add a small amount of a competitive base or acid to your mobile phase to saturate these active sites.
-
For Basic Compounds: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent. This neutralizes the acidic silica surface, preventing the thiazole nitrogen from sticking.
-
For Acidic Impurities: If your target is neutral but you have acidic impurities causing streaking, adding 0.1-1% acetic acid (AcOH) or formic acid can improve peak shape.
-
-
Use an Alternative Stationary Phase: If modifying the mobile phase doesn't work, consider a different stationary phase.
-
Alumina (Neutral or Basic): Can be an excellent choice for basic compounds that interact too strongly with silica.
-
Reversed-Phase (C18): For highly polar compounds that are difficult to elute from silica, reversed-phase flash chromatography using solvents like water/acetonitrile or water/methanol can be highly effective.[2]
-
| Problem | Primary Cause | Recommended Action | Rationale |
| Severe Streaking/Tailing | Strong interaction of thiazole nitrogen with acidic silica. | Add 0.5% triethylamine to the mobile phase (e.g., EtOAc/Hexane). | Neutralizes surface silanol groups, improving elution. |
| Compound Won't Elute | High polarity from the sulfone group. | Switch to a more polar mobile phase (e.g., DCM/Methanol). | Increases eluent strength to move the polar compound. |
| Co-elution with Impurity | Insufficient selectivity of the solvent system. | Try a different solvent system with similar polarity but different selectivity (e.g., switch from EtOAc/Hexane to Acetone/Toluene). | Different solvents interact with the compound and impurities differently, altering the separation factor. |
Step-by-Step Protocol: Optimized Flash Chromatography
-
Dry Loading: Due to the high polarity of these compounds, dry loading onto the column is strongly recommended over wet (liquid) loading to ensure a tight injection band and optimal separation.
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone).
-
Add a few grams of silica gel to the solution.
-
Concentrate the slurry in vacuo until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of your pre-packed column.
-
-
Column Elution: Begin elution with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution). Monitor the fractions by TLC.
-
Fraction Analysis: Combine fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified compound.
Section 3: Troubleshooting Crystallization
Crystallization is an ideal purification method for thermally stable, solid compounds, offering high purity and scalability.[3] The key is finding the right solvent or solvent system.[4]
FAQ: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[5] The compound separates as a liquid phase instead of an ordered solid lattice.
Expert Insight: Sulfones can form strong intermolecular interactions, which can sometimes favor an amorphous oil over a well-defined crystal lattice, especially in the presence of impurities that disrupt crystal packing.[6]
Solutions to Induce Crystallization:
-
Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible. Insulating the flask with glass wool can help. Do not place it directly in an ice bath from a high temperature.[5]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a tiny amount of pure crystal, add it to the cooled, supersaturated solution. This "seed" acts as a template for further crystallization.[5]
-
Use a Solvent/Anti-Solvent System: This is often the most successful method.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., acetone or DCM).
-
Slowly add a miscible "anti-solvent" (one in which it is poorly soluble, e.g., hexane or water) dropwise at room temperature or while gently warming, until the solution just begins to turn cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.
-
Caption: Workflow for troubleshooting an "oiled out" product.
FAQ: My recovery from crystallization is very low. What can I do?
Answer: Low recovery is typically caused by using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[5]
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess will keep more of your product in the mother liquor upon cooling.
-
Cool Thoroughly: Ensure the crystallization mixture has been thoroughly cooled in an ice bath or refrigerator for at least 30 minutes before filtering to maximize precipitation.
-
Evaporate Mother Liquor: After filtering the first crop of crystals, you can concentrate the mother liquor (the remaining solution) by about half and cool it again to obtain a second, often less pure, crop of crystals.
Section 4: Post-Purification and Stability
FAQ: How should I store my purified 2-Bromo-5-(methylsulfonyl)thiazole derivative?
Answer: While many thiazole derivatives are stable, the bromine substituent can make the ring susceptible to degradation, especially under certain conditions.
-
Light Sensitivity: Some brominated heterocycles can be light-sensitive. It is good practice to store the final compound in an amber vial.
-
Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (+4°C) is recommended.[7]
-
Inert Atmosphere: If the compound is intended as a reference standard or for sensitive downstream applications, storing it under an inert atmosphere (nitrogen or argon) can prevent potential oxidative degradation.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
-
IUCr Journals. (n.d.). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][5][8]thiazin-4-one. Retrieved from
- Google Patents. (n.d.). US4886916A - Process for preparing sulfone compounds.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- ACS Publications. (2015). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products.
- Google Patents. (n.d.). EP1334956B1 - Method for preparing sulfone or sulfoxide compound.
- ResearchGate. (2025). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.
- ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- SOP: CRYSTALLIZATION. (n.d.).
- Google Patents. (n.d.). US2537592A - 2-sulfanilamido-5-bromothiazoles.
- ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry.
- Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles.
- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylsulfonyl)thiazole.
- Taylor & Francis. (n.d.). Sulfones – Knowledge and References.
- Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
- PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry.
- MDPI. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents.
- Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.
- Fundamentals of Heterocyclic Chemistry. (n.d.).
- Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 5-Bromo-2-(methylsulfonyl)thiazole | 1158994-67-2 [sigmaaldrich.com]
- 8. US4886916A - Process for preparing sulfone compounds - Google Patents [patents.google.com]
Navigating the Reactivity of 2-Bromo-5-(methylsulfonyl)thiazole Under Basic Conditions: A Technical Support Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-(methylsulfonyl)thiazole in their synthetic endeavors. As a key building block in medicinal chemistry, understanding its stability and reactivity, particularly under basic conditions, is paramount for successful and reproducible outcomes. This document provides in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during its use in base-mediated reactions.
Core Concepts: The Dichotomy of Reactivity and Stability
2-Bromo-5-(methylsulfonyl)thiazole is a highly activated heteroaromatic system. The potent electron-withdrawing nature of the methylsulfonyl group at the 5-position significantly influences the electron density of the thiazole ring. This electronic feature renders the C2-position, bearing the bromine atom, highly susceptible to nucleophilic attack. While this enhanced reactivity is advantageous for various coupling and substitution reactions, it also predisposes the molecule to potential degradation pathways under basic conditions.
A critical aspect to consider is the inherent stability of the molecule's core components: the 2-bromothiazole ring and the methylsulfonyl group. The thiazole ring itself can be susceptible to cleavage under harsh basic conditions. The methylsulfonyl group is generally robust; however, the potential for base-mediated elimination reactions, such as the Ramberg-Bäcklund rearrangement, should not be overlooked, especially if the acidity of the C4-proton is increased by the reaction environment.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 2-Bromo-5-(methylsulfonyl)thiazole is sluggish or fails to go to completion. What are the common causes and how can I troubleshoot this?
A1: Sluggish or incomplete Suzuki-Miyaura couplings involving this substrate are often multifactorial. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The electron-deficient nature of the thiazole ring can influence the oxidative addition step. While standard palladium catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and sterically bulky phosphine ligands such as SPhos or XPhos, often in the form of pre-catalysts, can significantly improve catalytic turnover and reaction rates.
-
Base Selection: The choice of base is critical. While strong inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used, they can also promote side reactions. If you observe decomposition of your starting material, consider using a milder base like K₂CO₃ or NaHCO₃. The solubility of the base can also be a factor; ensure efficient mixing.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typical for Suzuki reactions. The water is crucial for the transmetalation step. Ensure your organic solvent is adequately degassed to prevent catalyst deactivation.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or its ester derivative is pure and has not degraded during storage. Using a slight excess (1.1-1.5 equivalents) is standard practice.
-
Hydrodehalogenation: A common side reaction is the reduction of the C-Br bond, leading to the formation of 5-(methylsulfonyl)thiazole. This can be exacerbated by certain palladium catalysts and reaction conditions. Screening different ligands and ensuring a truly inert atmosphere can mitigate this.
Q2: I am observing significant decomposition of 2-Bromo-5-(methylsulfonyl)thiazole when performing a Buchwald-Hartwig amination. What are the likely degradation pathways and how can I minimize them?
A2: The strong bases typically employed in Buchwald-Hartwig aminations (e.g., NaOtBu, LHMDS) can promote several degradation pathways:
-
Nucleophilic Attack on the Thiazole Ring: Strong nucleophiles, including the amine coupling partner or the alkoxide base, can directly attack the electron-deficient thiazole ring, leading to ring-opening or other undesired products.
-
Competitive Nucleophilic Aromatic Substitution (SNA r): Besides the desired palladium-catalyzed amination, a direct SNAr reaction between the amine and 2-Bromo-5-(methylsulfonyl)thiazole can occur, especially at elevated temperatures.
-
Ramberg-Bäcklund Type Rearrangement: While less common for aromatic systems, the possibility of deprotonation at the C4 position by a strong base, followed by a rearrangement involving the sulfonyl group, cannot be entirely ruled out, especially under forcing conditions.
Troubleshooting Strategies:
-
Ligand and Catalyst Selection: Employing highly active, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) can facilitate the desired C-N bond formation at lower temperatures, thus minimizing thermal degradation.
-
Base Optimization: If decomposition is severe with strong alkoxides, consider switching to a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, although this may require higher catalyst loadings or longer reaction times.
-
Temperature Control: Carefully control the reaction temperature. Start with milder conditions (e.g., 80 °C) and only increase the temperature if the reaction is not proceeding.
Q3: Can I perform a direct nucleophilic substitution on 2-Bromo-5-(methylsulfonyl)thiazole with amines or thiols without a palladium catalyst?
A3: Yes, direct nucleophilic aromatic substitution (SNAr) is a viable pathway due to the high degree of activation by the methylsulfonyl group. This approach can be simpler and more cost-effective than palladium-catalyzed methods. Success is dependent on the nucleophilicity of the incoming group and the reaction conditions. Generally, stronger nucleophiles and polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures will favor the SNAr reaction. For less reactive nucleophiles, a palladium-catalyzed approach will likely be necessary.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | Inefficient catalyst system; Poor quality boronic acid; Inappropriate base or solvent. | 1. Screen different palladium pre-catalysts and ligands (e.g., XPhos Pd G3, SPhos Pd G3).2. Use fresh, high-purity boronic acid or ester.3. Experiment with different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and ensure adequate degassing of solvents. |
| Starting Material Decomposition | Base-mediated degradation; High reaction temperature. | 1. Switch to a milder base (e.g., K₂CO₃).2. Lower the reaction temperature and increase the reaction time.3. Ensure a strictly inert atmosphere to prevent oxidative degradation. |
| Formation of Hydrodehalogenated Byproduct | Reductive dehalogenation pathway competing with cross-coupling. | 1. Screen different palladium ligands; sometimes less electron-rich ligands can suppress this pathway.2. Ensure the boronic acid is of high quality and the reaction is not overly prolonged after completion. |
Guide 2: Buchwald-Hartwig Amination
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Complex Reaction Mixture/Multiple Products | Competing SNAr; Ring degradation. | 1. Lower the reaction temperature.2. Use a more active catalyst/ligand system to promote the desired reaction at a lower temperature.3. Consider using a weaker base if possible. |
| No Reaction | Catalyst deactivation; Insufficiently active catalyst system. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.2. Switch to a more electron-rich and sterically hindered ligand (e.g., BrettPhos). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-(methylsulfonyl)thiazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add 2-Bromo-5-(methylsulfonyl)thiazole (1.0 eq.) and the amine (1.1 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the key decision points and potential outcomes when using 2-Bromo-5-(methylsulfonyl)thiazole under basic conditions.
Caption: Potential reaction pathways for 2-Bromo-5-(methylsulfonyl)thiazole under basic conditions.
Caption: A troubleshooting flowchart for reactions involving 2-Bromo-5-(methylsulfonyl)thiazole.
References
This guide was compiled using information from established chemical literature and reaction principles. For further reading on specific reaction mechanisms and troubleshooting, consult the following resources:
Technical Support Center: Minimizing Hydrolysis of Sulfonyl Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl thiazole derivatives. This guide is designed to provide in-depth, actionable advice to help you anticipate, troubleshoot, and minimize hydrolytic side reactions, ensuring the integrity and yield of your experiments. The sulfonyl thiazole scaffold is a cornerstone in medicinal chemistry, but its susceptibility to hydrolysis presents a significant challenge during synthesis, purification, and storage.[1][2][3] This resource combines mechanistic understanding with practical, field-proven protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered with sulfonyl thiazole stability.
Q1: What is sulfonyl thiazole hydrolysis and what are the products?
A: Sulfonyl thiazole hydrolysis is the cleavage of the sulfonamide (S-N) bond or the sulfonyl (C-S) bond by water. The reaction is often catalyzed by acidic or basic conditions.[4] The primary and most common hydrolysis pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. This occurs via nucleophilic attack of water or hydroxide on the electrophilic sulfur atom of the sulfonyl group. This pathway results in the formation of a sulfonic acid and the corresponding aminothiazole. A secondary, less common pathway is the cleavage of the carbon-sulfur (C-S) bond, which would yield sulfanilamide and aniline derivatives, though this is observed less frequently.[4]
Q2: My reaction mixture shows new, more polar spots on TLC/UPLC. Is this hydrolysis?
A: It is highly likely. The products of hydrolysis, such as sulfonic acids and aminothiazoles, are significantly more polar than the parent sulfonyl thiazole. A simple way to confirm this is to run a small-scale reaction under intentionally "wet" conditions (e.g., using a non-anhydrous solvent) and compare the resulting chromatogram to your primary experiment. The appearance of matching new peaks strongly suggests hydrolysis is the issue.
Q3: Why is my purified sulfonyl thiazole degrading upon storage in DMSO?
A: While DMSO is an excellent solvent, it can present stability challenges for thiazole-containing compounds.[5] Firstly, residual water in non-anhydrous DMSO can facilitate hydrolysis, especially for moisture-sensitive sulfonyl chlorides or activated sulfonamides.[5][6] Secondly, DMSO, as a sulfoxide, can act as an oxidizing agent, potentially oxidizing the sulfur atom in the thiazole ring, which can alter the compound's properties and activity.[5][7] For long-term storage, it is best to store the compound as a dry solid at -20°C or -80°C under an inert atmosphere.[5]
Q4: Are all sulfonyl thiazoles equally unstable?
A: No, stability is highly dependent on the substitution pattern and electronic environment of the molecule. For instance, electron-withdrawing groups on the thiazole ring can make the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.[8] The position of the sulfonyl group on the thiazole ring also plays a critical role; for example, thiazole-2-sulfonyl chlorides are notoriously unstable, whereas the corresponding sulfonyl fluorides show significantly greater stability.[8]
In-Depth Troubleshooting Guides
This section addresses specific experimental scenarios with detailed causal explanations and corrective actions.
Problem 1: Significant hydrolysis during sulfonamide bond formation.
Q: My reaction to form a sulfonyl thiazole has a low yield, and LC-MS analysis confirms the presence of the starting aminothiazole and the corresponding sulfonic acid. How can I prevent this?
A: This outcome indicates that water is competing with your aminothiazole as a nucleophile, attacking the sulfonyl chloride (or other activated sulfonyl) starting material. The key is to rigorously exclude water from the reaction environment.
Causality and Solution:
-
Moisture Contamination: The primary culprit is often residual water in solvents, reagents, or glassware. Sulfonyl chlorides are highly moisture-sensitive and react readily with water.[9]
-
Action:
-
Dry Your Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves. Acetonitrile and dichloromethane are common choices that can be effectively dried.
-
Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[10]
-
Dry Glassware: Oven-dry all glassware immediately before use.
-
Check Reagents: Ensure your aminothiazole and base (e.g., pyridine, triethylamine) are anhydrous.
-
-
-
Reaction Temperature: While heating can increase the reaction rate, it can also accelerate the rate of hydrolysis if trace water is present.
-
Action: Attempt the reaction at a lower temperature (e.g., 0°C to room temperature). Many sulfonamide formations proceed efficiently at these temperatures, which will disfavor the hydrolysis side reaction.
-
-
Choice of Base: The base used to scavenge the HCl byproduct can influence the reaction. While tertiary amines like triethylamine or pyridine are standard, their hydrochlorides can sometimes be hygroscopic.
-
Action: Use a non-nucleophilic, hindered base. If applicable, consider using a solid-supported base that can be easily filtered off.
-
Problem 2: Compound degrades during aqueous work-up and purification.
Q: The reaction appears clean by in-process control (TLC/LC-MS), but significant degradation occurs during the aqueous extraction and subsequent silica gel chromatography. What are the best practices for purification?
A: This is a classic problem for compounds that are stable in an anhydrous organic environment but labile in the presence of water or protic solvents, especially under non-neutral pH conditions. Standard aqueous work-ups and silica gel chromatography can be harsh environments.
Causality and Solution:
-
pH-Dependent Hydrolysis: Sulfonamides can be susceptible to both acid- and base-catalyzed hydrolysis.[10][11] The rate of hydrolysis often decreases with increasing pH, as the anionic form of the sulfonamide can be less sensitive to hydrolysis than the neutral or cationic forms.[12]
-
Action:
-
Buffered Work-up: Instead of using plain water for extraction, use a buffered aqueous solution (e.g., saturated sodium bicarbonate if your compound is stable to mild base, or a phosphate buffer at pH 7). This prevents exposure to harsh acidic or basic conditions.
-
Minimize Contact Time: Perform extractions quickly and efficiently. Do not let biphasic mixtures sit for extended periods.
-
-
-
Silica Gel Acidity: Standard silica gel is acidic and its surface is covered with water and silanol groups, creating a perfect microenvironment for hydrolysis.
-
Action:
-
Neutralize Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of a volatile base like triethylamine (~0.1-1%) before packing the column. This deactivates the acidic sites.
-
Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse phase).
-
Non-Aqueous Purification: If possible, avoid chromatography altogether. Try to precipitate or crystallize your product directly from the reaction mixture after filtering off any solids.
-
-
Problem 3: Purified compound shows instability during long-term storage.
Q: My batch of a purified sulfonyl thiazole, which was clean initially, shows significant degradation after a few weeks of storage. What are the optimal storage conditions?
A: Long-term stability is dictated by minimizing exposure to elements that can promote degradation pathways, primarily water, light, and heat.[5][7]
Causality and Solution:
-
Ambient Moisture and Temperature: Storing compounds as a solid at room temperature on the benchtop exposes them to atmospheric moisture and temperature fluctuations, both of which accelerate hydrolysis over time.
-
Action:
-
Store as a Solid: Whenever possible, store your compound as a dry, crystalline solid.
-
Low Temperature: Store in a freezer at -20°C or, for highly sensitive compounds, -80°C.[5]
-
Desiccate: Store the vial containing your compound inside a larger container with a desiccant.[10]
-
Inert Atmosphere: For maximum protection, flush the vial with nitrogen or argon before sealing.[10]
-
-
-
Solution Instability: Storing compounds in solution, especially in protic solvents or non-anhydrous aprotic solvents, is generally not recommended for long-term storage.
-
Action: If you must store in solution, use an anhydrous aprotic solvent like acetonitrile or dioxane. Prepare stock solutions fresh when needed. If using DMSO, ensure it is anhydrous grade and store at -80°C to slow degradation kinetics.[5]
-
Mechanistic Insights & Process Flow
Understanding the mechanism of hydrolysis is key to preventing it. The primary pathway involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl group, proceeding through a tetrahedral intermediate before the S-N bond cleaves.
Caption: Figure 1: General Mechanism of Sulfonyl Thiazole Hydrolysis.
The following workflow provides a systematic approach to diagnosing and resolving hydrolysis issues in your experimental process.
Caption: Figure 2: Troubleshooting Workflow for Hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during Sulfonamide Formation
This protocol describes the coupling of a sulfonyl chloride with an aminothiazole under anhydrous conditions.
Materials:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Aminothiazole derivative
-
Sulfonyl chloride derivative
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the aminothiazole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution via syringe.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a separate dry flask. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting reagent (aminothiazole).
-
Work-up (Hydrolysis-Conscious):
-
Upon completion, cool the mixture back to 0°C.
-
Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Combine the organic layers and wash with a neutral brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product promptly using a method determined to be safe for the compound (e.g., chromatography with neutralized silica, or crystallization).
Data Summary: Factors Influencing Hydrolysis
The following table summarizes the key factors and their impact on the stability of sulfonyl thiazoles, providing a quick reference for experimental design.
| Factor | Condition | Impact on Hydrolysis Rate | Recommended Action |
| Water | Presence of H₂O | High | Use anhydrous reagents and solvents; run under inert atmosphere.[10] |
| pH | Acidic (pH < 4) | Moderate to High | Use buffered work-ups; avoid strong acids.[4] |
| Neutral (pH ~7) | Low | Maintain neutral conditions where possible. | |
| Basic (pH > 9) | Variable, can be high | While some sulfonamides are more stable as anions, strong base can promote hydrolysis.[12] | |
| Temperature | Elevated (> 40°C) | High | Perform reactions at room temperature or below; store at -20°C or lower.[5] |
| Solvent | Protic (Water, MeOH) | High | Avoid for reactions and storage; use aprotic solvents (DCM, ACN, Dioxane). |
| Catalysts | Strong Acids/Bases | High | Use non-nucleophilic bases; avoid unnecessary acid/base exposure.[11] |
| Stationary Phase | Acidic Silica Gel | High | Neutralize silica with a base or use alternative media like alumina. |
References
- Benzo(D)Thiazole-6-Sulfonyl Chloride - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.). Bouling Chemical Co., Limited.
-
Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC. Retrieved February 13, 2026, from [Link]
-
A question about sulfonamide hydrolysis. (2015, June 17). Reddit. Retrieved February 13, 2026, from [Link]
-
Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4944–4947. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). CHEM šta je to. Retrieved February 13, 2026, from [Link]
-
Synthesis of 2-Sulfonylthiazoles via Heteroaryl C-H Sulfonylation of Thiazole N-Oxides. (2023, January 12). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. Retrieved February 13, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC. Retrieved February 13, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025, March 27). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Overview of the Chemistry of 2-Thiazolines. (2009, January 20). ACS Publications. Retrieved February 13, 2026, from [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025, June 25). Frontiers. Retrieved February 13, 2026, from [Link]
-
Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. (n.d.). Theses.cz. Retrieved February 13, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]
-
Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzo(D)Thiazole-6-Sulfonyl Chloride: Properties, Applications, Safety Data, Reliable China Manufacturer & Supplier [chemheterocycles.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Bromo-5-(methylsulfonyl)thiazole
This guide provides in-depth troubleshooting for the recrystallization of 2-Bromo-5-(methylsulfonyl)thiazole, a key intermediate in pharmaceutical research. Achieving high purity for this compound is critical for downstream applications and reliable experimental outcomes. This document is designed for researchers, chemists, and drug development professionals to diagnose and solve common purification challenges.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound and any impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures.[1][2] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities ideally remain dissolved in the cold solvent (the "mother liquor").[3] The success of this technique hinges almost entirely on the selection of an appropriate solvent system.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the recrystallization of 2-Bromo-5-(methylsulfonyl)thiazole in a direct question-and-answer format.
Q1: I've cooled my hot, clear solution, but no crystals have formed. What should I do?
This is a very common issue, often indicating that the solution is supersaturated or that too much solvent was used initially.[4] Nucleation, the initial formation of a crystal seed, has not occurred.
Causality & Solutions:
-
Induce Nucleation:
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[5]
-
Seed Crystals: If you have a small amount of pure 2-Bromo-5-(methylsulfonyl)thiazole, add a single tiny crystal to the cooled solution. This "seed" acts as a template for further crystal growth.[5]
-
-
Address Excess Solvent:
-
Ensure Sufficient Cooling:
-
If crystals still haven't formed after slow cooling to room temperature, try further cooling in an ice bath or a laboratory refrigerator to maximize the yield.[5]
-
Caption: Troubleshooting workflow for failure to crystallize.
Q2: My compound separated as an oil instead of crystals. How do I resolve this?
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase above its melting point.[4][7] This is common when the boiling point of the solvent is high relative to the compound's melting point or when significant impurities are present, depressing the melting point.[8]
Causality & Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[7]
-
Slow Down Cooling: Rapid cooling encourages oiling. Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that cools gradually can promote proper crystal formation.[4][8]
-
Change the Solvent System: If oiling persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a mixed-solvent system is often the solution.[7] For heterocyclic compounds, this is a common and effective strategy.[5]
Q3: How do I select the best recrystallization solvent for 2-Bromo-5-(methylsulfonyl)thiazole?
The key is finding a solvent where the compound has high solubility when hot and low solubility when cold.[1][2] The structure of 2-Bromo-5-(methylsulfonyl)thiazole contains a polar methylsulfonyl group (-SO₂CH₃) and a less polar bromothiazole ring system. This dual nature suggests that solvents of intermediate polarity or mixed-solvent systems might be effective.
Solvent Selection Protocol:
A systematic approach is crucial. Use small quantities (~50 mg) of your crude material for testing.
Caption: Decision tree for selecting a recrystallization solvent.
Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar compounds like thiazoles.[9] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar; may offer better solubility differential. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds with moderate polarity. Can be paired with hexanes.[9] |
| Acetone | 56 | Polar Aprotic | Strong solvent, may be too effective unless paired with an anti-solvent like water or hexanes.[9] |
| Toluene | 111 | Nonpolar | May be suitable if impurities are highly polar. High boiling point increases risk of oiling out. |
| Hexanes/Heptane | ~69 / ~98 | Nonpolar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system.[9] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent for this molecule, but can be used as an anti-solvent with ethanol or acetone.[9] |
Q4: My final yield of pure crystals is very low. How can I improve it?
A low yield (e.g., <50%) suggests that a significant amount of your product was lost during the process.[6]
Causality & Solutions:
-
Excessive Solvent: This is the most common cause of low yield. The mother liquor remains highly concentrated with your product.[6]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Working with smaller, incremental additions of solvent is key. If you suspect excess solvent was used, you can try to recover more material by partially evaporating the solvent from the mother liquor and cooling again.
-
-
Premature Crystallization: If crystals form during the hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the filtration step. Adding a small excess of solvent (~5%) before filtering can also help keep the compound in solution. This excess can be boiled off before the final cooling step.[6]
-
-
Incomplete Crystallization: Cooling may not have been long enough or to a low enough temperature.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[5]
-
Q5: I'm using a mixed-solvent system and it's not working well. What are the best practices?
A mixed-solvent recrystallization is powerful but requires precision. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1][3]
Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolve: Dissolve the crude 2-Bromo-5-(methylsulfonyl)thiazole in the minimum amount of the boiling "good" solvent (e.g., ethanol).
-
Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[9]
-
Re-clarify: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated but not supersaturated at the boiling point.[10]
-
Cool: Remove the flask from the heat source and allow it to cool slowly and undisturbed, as you would for a single-solvent recrystallization.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization I.
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
-
PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiazole, 2-bromo- (CAS 3034-53-5). Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
J-Stage. (n.d.). Transformation and Crystallization of Thiazole-Derivative Polymorphs. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Bromo-5-Methylthiazole CAS No.41731-23-1. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Regioselective Synthesis of 5-Substituted Thiazoles
This guide serves as a specialized technical support center for researchers encountering regioselectivity challenges in thiazole synthesis. It is structured to provide immediate, high-level troubleshooting and mechanistic insights.[1][2]
Ticket Subject: Overcoming C2-Selectivity to Access 5-Substituted Thiazoles Assigned Specialist: Senior Application Scientist Status: Open[1]
The Core Challenge: The Thiazole Regioselectivity Paradox
Before troubleshooting, you must understand the intrinsic electronic bias of the thiazole ring. Most failures occur because experimental conditions fight the substrate's natural tendencies rather than leveraging them.
-
C2 Position (The Acidic Trap): The proton at C2 is the most acidic (
in DMSO) due to the inductive effect of the adjacent Nitrogen and Sulfur atoms. Bases (e.g., -BuLi) will almost exclusively deprotonate here first, leading to C2-functionalization or ring-opening decomposition.[1][2] -
C5 Position (The Electrophilic Target): The C5 position is the most nucleophilic site for electrophilic aromatic substitution (
) but is less acidic than C2.
The Goal: To functionalize C5, you must either (A) suppress C2 reactivity (Blocking Strategy), (B) utilize a catalyst that favors C5 (Transition Metal Catalysis), or (C) exploit thermodynamic rearrangements (Halogen Dance).[2]
Diagnostic & Troubleshooting Workflows
Module A: Direct C-H Arylation (Transition Metal Catalysis)
User Question: "I am trying to arylate my thiazole at C5 using Pd catalysis, but I see significant C2 arylation or decomposition. How do I fix this?"
Technical Solution:
Palladium-catalyzed C-H activation is the most efficient route to 5-arylthiazoles.[1] Unlike lithiation, which follows
Standard Operating Procedure (SOP): Ligand-Free C5 Arylation
This protocol minimizes C2 interference by avoiding strong bases that deprotonate C2.
-
Catalyst: Pd(OAc)
(1–5 mol%).[3] Note: Pd(0) sources like Pd(PPh ) are often less effective for C5 selectivity.[2] -
Ligand: Ligand-free conditions often work best for simple thiazoles. For difficult substrates, use bulky phosphines like P(t-Bu)
.[1][2] -
Base: Cs
CO or KOAc (2 equiv). Crucial: Avoid alkoxide bases (NaOtBu) which may promote C2 metalation.[2] -
Solvent: DMAc or DMF (anhydrous), 100–120 °C.
-
Stoichiometry: Use excess thiazole (1.5–2 equiv) relative to the aryl halide to suppress bis-arylation.
Mechanism Visualization (C5 vs C2):
Figure 1: Divergent reactivity pathways.[1] Pd catalysis favors the nucleophilic C5 position, while strong bases target the acidic C2 position.
Module B: The "Block-and-Attack" Strategy (Lithiation)
User Question: "I need to introduce an alkyl or formyl group at C5, but n-BuLi always attacks C2. My yield is <10%."
Technical Solution:
You cannot fight the
Protocol: C2-Blocking / C5-Functionalization
Step 1: C2 Protection (The Shield)
-
Reagents: Thiazole (1.0 eq),
-BuLi (1.1 eq), TMSCl (1.2 eq).[1][2] -
Conditions: THF, -78 °C, 30 min.
-
Outcome: 2-(Trimethylsilyl)thiazole. The TMS group renders C2 sterically bulky and removes the acidic proton.
Step 2: C5 Lithiation (The Attack)
-
Reagents: 2-TMS-thiazole (1.0 eq),
-BuLi (1.1 eq). -
Conditions: THF, -78 °C.
-
Mechanism: With C2 blocked, the base is forced to deprotonate the next most acidic site: C5.
-
Quench: Add electrophile (e.g., DMF, Alkyl Halide, Iodine).[1][2]
Step 3: Deprotection (The Release)
-
Reagents: TBAF (1.0 eq) or dilute acid.
-
Conditions: THF, RT.
Module C: The Halogen Dance (Advanced Troubleshooting)
User Question: "I have a 2-substituted-4-bromothiazole, but I need the bromine at C5. Is there a way to move it without starting over?"
Technical Solution: Yes. This is a classic "Halogen Dance" scenario. Under thermodynamic control, a lithiated halogenated thiazole will rearrange to place the negative charge at the most stable position (usually adjacent to the sulfur, C2) and the halogen at the least acidic position (C5).[2]
Mechanism:
-
Lithiation: LDA deprotonates C5 (kinetic product).
-
Migration: The C5-Li species attacks the C4-Br, forming a transient intermediate.
-
Equilibrium: The Br migrates to C5, and the Li moves to C2 (stabilized by S).
-
Quench: Adding water/H+ yields the 5-bromo product.
Figure 2: The Halogen Dance mechanism allows the migration of substituents to the thermodynamically preferred C5 position.[1]
Quick Reference Data & FAQs
Comparative Methods Table
| Method | Primary Selectivity | Key Reagents | Best For... |
| Pd-Catalyzed Arylation | C5 (>95%) | Pd(OAc) | Installing Aryl/Heteroaryl groups directly.[1][2] |
| Direct Lithiation | C2 (>99%) | Functionalizing C2.[1][2] Avoid for C5 targets without blocking. | |
| Blocking Strategy | C5 (via C2-TMS) | TMSCl, then | Installing Alkyl, Formyl, or Halogens at C5.[1][2] |
| Halogen Dance | C5 (Migration) | LDA, -78°C | Moving existing halogens from C4 to C5.[1][2] |
Frequently Asked Questions (FAQs)
Q: Why is my yield low during C5 lithiation (Blocking Strategy)?
A: Ring opening is the likely culprit. Thiazole anions are thermally unstable. Ensure your temperature never exceeds -70 °C during the lithiation step. If using
Q: Can I use Copper (Cu) catalysis for C5 arylation? A: Generally, no .[2] Copper catalysis typically favors the most acidic proton (C2) via a base-mediated metalation mechanism. If you use CuI, you will likely get C2-arylation or a mixture.[1][2] Stick to Palladium for C5 specificity.
Q: I see "homocoupling" of my aryl halide instead of the product. A: This indicates the catalyst is active but the C-H activation step is slow.
-
Fix 1: Increase the concentration of thiazole (use 2-3 equivalents).
-
Fix 2: Switch to a more soluble base like Cs
CO or add a phase transfer catalyst (pivalic acid, 30 mol%) to assist the proton transfer step (CMD mechanism).[2]
References
-
Roger, J., Požgan, F., & Doucet, H. (2009).[1][11] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[2][11] Link
-
Stanetty, P., Schnürch, M., Mereiter, K., & Mihovilovic, M. D. (2005).[1][12] Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines. The Journal of Organic Chemistry, 70(2), 567–574.[12] Link
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen Dance Reactions on Thiazoles and Selenazoles—A Theoretical Study. The Journal of Organic Chemistry, 72(26), 10207–10210. Link
-
Verrier, C., Hoarau, C., & Marsais, F. (2009).[1] Direct Palladium-Catalyzed C5-Arylation of Thiazoles with Aryl Chlorides.[1][6][10] Organic & Biomolecular Chemistry, 7, 647-650.[1][2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole [jstage.jst.go.jp]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. docta.ucm.es [docta.ucm.es]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
Storage and shelf-life stability of 2-Bromo-5-(methylsulfonyl)thiazole
Welcome to the technical support center for 2-Bromo-5-(methylsulfonyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage, handling, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of this valuable reagent.
Section 1: Storage and Handling FAQs
This section addresses the most common questions regarding the proper storage and handling of 2-Bromo-5-(methylsulfonyl)thiazole to maintain its quality and ensure user safety.
Q1: What are the recommended long-term storage conditions for 2-Bromo-5-(methylsulfonyl)thiazole?
A1: For long-term stability, 2-Bromo-5-(methylsulfonyl)thiazole should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Several suppliers of structurally similar compounds recommend refrigeration, with temperatures between 2-8°C being ideal.[3] Storage under an inert atmosphere, such as argon or nitrogen, is also advised to prevent potential degradation from atmospheric moisture and oxygen.[3]
Q2: How should I handle the compound upon receiving it and for routine use?
A2: Always handle 2-Bromo-5-(methylsulfonyl)thiazole in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][4] Avoid contact with skin and eyes.[1][2][5] In case of accidental contact, immediately flush the affected area with plenty of water.[1][6] After handling, wash your hands thoroughly.[1][2]
Q3: Is 2-Bromo-5-(methylsulfonyl)thiazole sensitive to light or air?
A3: While specific photostability data for this exact compound is limited, thiazole-containing compounds can be susceptible to photodegradation. Therefore, it is best practice to protect it from light by storing it in an amber vial or a light-blocking container.[2] Sensitivity to air, particularly moisture, is a concern for many organohalogen and sulfonyl-containing compounds. Moisture can lead to hydrolysis. For this reason, storage under an inert atmosphere is recommended.[3]
Q4: What are the known hazards associated with 2-Bromo-5-(methylsulfonyl)thiazole?
A4: Based on data from similar brominated thiazole derivatives, 2-Bromo-5-(methylsulfonyl)thiazole is expected to be a skin and eye irritant.[1][5][7] It may also be harmful if swallowed or inhaled.[4][7] During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide may be generated.[1][6]
| Hazard Statement | Classification | Precautionary Measures |
| Skin Irritation | Category 2 | Wear protective gloves and clothing.[1][7] |
| Serious Eye Irritation | Category 2A | Wear eye protection.[1][7] |
| Acute Toxicity (Oral) | Potential | Do not ingest. Wash hands after handling.[4][7] |
| Respiratory Irritation | Potential | Use in a well-ventilated area or fume hood.[4][7] |
Section 2: Shelf-Life and Stability Troubleshooting
This section provides guidance on identifying and addressing potential stability issues that may arise during the storage and use of 2-Bromo-5-(methylsulfonyl)thiazole.
Q5: I've stored the compound for a while, how can I check for degradation?
A5: Visual inspection is the first step. Any change in color or physical state (e.g., clumping of a powder) could indicate degradation. For a more definitive assessment, analytical techniques are necessary. We recommend the following:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A fresh spot of the compound should be compared against the stored material. The appearance of new spots or significant streaking can indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structural integrity of the compound. Compare the spectrum of the stored sample with a reference spectrum (if available from the supplier or from the initial batch). Look for the appearance of new peaks or changes in the integration of existing peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide information on both the purity of the sample and the molecular weights of any impurities, which can help in identifying degradation products.
Q6: My reaction is not working as expected. Could the 2-Bromo-5-(methylsulfonyl)thiazole have degraded?
A6: Yes, reagent degradation is a common cause of reaction failure. If you suspect the quality of your 2-Bromo-5-(methylsulfonyl)thiazole, consider the following troubleshooting workflow:
Q7: What are the likely degradation pathways for this compound?
-
Hydrolysis: The presence of the sulfonyl group and the bromine atom on the thiazole ring can make the compound susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture. This could lead to the formation of the corresponding thiazole-sulfonic acid or hydroxytriazole derivatives.
-
Photodegradation: Thiazole rings can undergo photo-oxygenation, leading to ring-opened products. This degradation pathway is often accelerated by exposure to UV light.
-
Thermal Decomposition: At elevated temperatures, organobromine compounds can decompose, potentially releasing hydrogen bromide.[1] The sulfonyl group may also be a point of thermal instability.
Section 3: Experimental Protocols and Reactivity
This section provides insights into the reactivity of 2-Bromo-5-(methylsulfonyl)thiazole and a general protocol for a common reaction type.
Q8: How does the methylsulfonyl group affect the reactivity of the bromo-thiazole core?
A8: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. Its presence on the thiazole ring significantly influences the reactivity of the C-Br bond. This electron-withdrawing nature makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is advantageous in nucleophilic aromatic substitution (SNAᵣ) reactions and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.
Q9: Can you provide a general protocol for a Suzuki cross-coupling reaction using this compound?
A9: The following is a general, non-optimized protocol for a Suzuki cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for your specific substrate.
Experimental Protocol: Suzuki Cross-Coupling
-
Reagent Preparation:
-
In a dry reaction vessel, add 2-Bromo-5-(methylsulfonyl)thiazole (1 equivalent).
-
Add the desired boronic acid or boronate ester (1.1-1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand (if necessary).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
-
Reaction Setup:
-
Purge the reaction vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
References
-
[Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][7]benzothiazines: access to pyrrolo[2,1-b][1][5]benzothiazoles - Beilstein Journals]([Link])
Sources
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 41731-23-1|2-Bromo-5-methylthiazole|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. georganics.sk [georganics.sk]
- 7. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Residue Removal from 2-Bromo-5-(methylsulfonyl)thiazole
Welcome to the technical support center for the purification of 2-Bromo-5-(methylsulfonyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing residual palladium from their final product or intermediates. The presence of palladium, often originating from cross-coupling reactions used in synthesis, is strictly regulated by bodies like the FDA and EMA.[1] This document provides in-depth, field-proven insights and practical protocols to ensure your product meets the stringent purity requirements, such as those outlined in the ICH Q3D guidelines for elemental impurities.[2][3][4]
The unique structure of 2-Bromo-5-(methylsulfonyl)thiazole, containing both a thiazole ring and a sulfonyl group, presents specific challenges. The sulfur heteroatom can coordinate with palladium, potentially making complete removal more complex than for other APIs.[5][6] This guide will address these nuances directly.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
Palladium is a Class 2B elemental impurity according to the International Council for Harmonisation (ICH) Q3D guidelines, meaning it has known toxicities.[3] Regulatory authorities enforce strict limits on its presence in final drug products. For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm or less in the Active Pharmaceutical Ingredient (API), depending on the daily dosage.[2][7] Failure to meet these limits can result in the rejection of drug candidates and significant delays in development.[1] Beyond regulatory compliance, residual palladium can also interfere with or catalyze undesired side reactions in subsequent synthetic steps.
Q2: What are the primary methods for palladium removal?
There are several established methods, but they generally fall into four categories:
-
Scavenging: The most common and often most effective method, using solid-supported materials (scavengers) with functional groups that have a high affinity for palladium.[1]
-
Crystallization: This can be effective if the palladium impurities are selectively excluded from the crystal lattice of the desired product. However, in some cases, it can concentrate the metal within the crystal.[8]
-
Chromatography: Techniques like column chromatography can separate the product from palladium species, but this is often less practical and cost-effective on a large scale.[9]
-
Extraction: Liquid-liquid extraction can be used to wash out certain forms of palladium, but it is often inefficient for removing all catalyst residues.[9]
Q3: How do I choose the right scavenger for 2-Bromo-5-(methylsulfonyl)thiazole?
The choice of scavenger is critical. For palladium, sulfur-functionalized scavengers are highly effective due to the strong affinity between soft Lewis acids (like Pd) and soft Lewis bases (like sulfur).[10]
-
Recommended Scavengers: Thiol-based (e.g., ISOLUTE® Si-Thiol) and Trimercaptotriazine (TMT)-based (e.g., ISOLUTE® Si-TMT, Biotage® MP-TMT) scavengers are excellent starting points.[11][12] TMT, in particular, has shown high efficiency in scavenging palladium from various reaction streams.[12]
-
Considerations for a Sulfur-Containing API: Your API contains sulfur atoms in the thiazole ring and sulfonyl group. While these are generally not as strong of ligands as the thiol groups on scavengers, there is a potential for weak coordination with the residual palladium. This makes using a highly effective scavenger essential to competitively bind and remove the metal.
-
Support Material: Scavengers are available on different supports, primarily silica and macroporous polystyrene. Silica-based scavengers are often preferred for their compatibility with a wide range of solvents and their ease of filtration. Polystyrene-based scavengers can be useful in different solvent systems and may offer different kinetic profiles.[12]
Q4: Can I just use activated carbon?
Yes, activated carbon is a classic method for adsorbing metal residues. However, it has significant drawbacks:
-
Lack of Selectivity: Activated carbon can adsorb your product, leading to a substantial loss of yield.[1][13]
-
Variable Performance: The effectiveness can vary greatly depending on the batch of carbon and the specific palladium species present.
-
Fine Particles: Carbon fines can be difficult to filter completely, potentially contaminating the final product.
While it can be used, especially in combination with other methods, it is generally recommended to start with more selective functionalized scavengers.[13]
Troubleshooting Guide
Problem: Palladium levels remain above the acceptable limit (>10 ppm) after one scavenger treatment.
-
Plausible Cause: The scavenger loading was insufficient, the treatment time was too short, or the specific palladium species is particularly difficult to remove.
-
Solution Path:
-
Increase Scavenger Equivalents: Double the weight equivalents of the scavenger relative to the initial palladium content and repeat the procedure.
-
Extend Treatment Time & Increase Temperature: Increase the stirring time to 16-24 hours. Gentle heating to 40-50 °C can also improve kinetics, but you must first confirm the thermal stability of your product.[1]
-
Sequential Treatments: Perform a second, separate scavenger treatment on the filtered product solution. A combination of two different scavenger types (e.g., a thiol scavenger followed by a TMT scavenger) can sometimes be more effective than two treatments with the same one.[7]
-
Pre-Wash: An aqueous wash (e.g., with an N-acetyl cysteine solution) before scavenger treatment can sometimes help remove larger palladium agglomerates, making the scavenger's job easier on the remaining fine particles.[7][14]
-
Problem: Significant loss of my 2-Bromo-5-(methylsulfonyl)thiazole product after scavenging.
-
Plausible Cause: The scavenger is non-specifically binding to your API, or the product is degrading under the treatment conditions.
-
Solution Path:
-
Reduce Scavenger Loading: Use the minimum effective amount of scavenger, determined through small-scale screening experiments.
-
Change Scavenger Support: If you are using a polystyrene-based scavenger, switch to a silica-based one, or vice-versa. The surface chemistry of the support can influence non-specific binding.
-
Lower the Temperature: Perform the scavenging at room temperature, even if it requires a longer treatment time.[1]
-
Thorough Washing: Ensure you wash the filtered scavenger cake thoroughly with a suitable solvent to recover any adsorbed product.[1]
-
Problem: The scavenger is very fine and clogs the filter.
-
Plausible Cause: The particle size of the scavenger is too small for the filter medium.
-
Solution Path:
-
Use a Filter Aid: Filter the mixture through a pad of Celite® (diatomaceous earth) on top of your filter paper. The Celite® forms a porous cake that traps the fine scavenger particles without clogging.[1][9]
-
Select a Larger Particle Scavenger: Many scavengers are available in different particle sizes. Choose a grade with a larger mesh size for easier filtration.
-
Consider Cartridge Format: For larger scales, scavengers packed into cartridges can be used. The product solution is simply passed through the cartridge, eliminating filtration issues.[10]
-
Visual Workflow and Data
A logical approach is key to efficient palladium removal. The following diagram outlines a decision-making workflow for purifying your product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. sopachem.com [sopachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
1H NMR Interpretation of 2-Bromo-5-(methylsulfonyl)thiazole: A Comparative Technical Guide
Topic: 1H NMR Interpretation of 2-Bromo-5-(methylsulfonyl)thiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of bioactive heterocycles, the thiazole scaffold is ubiquitous.[1] However, functionalizing the ring with both halogens (for cross-coupling) and sulfones (for metabolic stability/polarity) creates unique spectroscopic challenges. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Bromo-5-(methylsulfonyl)thiazole , comparing it against its synthetic precursor (2-Bromothiazole ) and discussing solvent-dependent resolution strategies.
Unlike standard databases that list peak values, this guide focuses on the differential diagnosis of the spectrum—how to confirm the presence of the sulfone group while ensuring the integrity of the halogenated position.
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must establish the magnetic environment of the protons.
-
Molecule: 2-Bromo-5-(methylsulfonyl)thiazole
-
Formula:
-
Proton Environments:
-
Aromatic H4 (1H): Located at position 4 of the thiazole ring. It is flanked by the ring Nitrogen (deshielding) and the sulfonyl group at position 5 (strongly deshielding).
-
Methyl
(3H): An isolated methyl group attached to a strongly electron-withdrawing sulfonyl moiety.
-
The Comparative Baseline: Target vs. Precursor
To validate the synthesis, we compare the target against 2-Bromothiazole .
| Feature | Precursor: 2-Bromothiazole | Target: 2-Bromo-5-(methylsulfonyl)thiazole |
| Aromatic Protons | Two (H4 and H5) | One (H4 only) |
| Coupling | Doublets ( | Singlet (H4) |
| Methyl Signal | None | Strong Singlet (~3.2–3.4 ppm) |
| H4 Shift | ~7.6 ppm | ~8.2–8.5 ppm (Deshielded by |
Experimental Protocol: Sample Preparation
The choice of solvent is critical for this molecule due to the polarity of the sulfone group and the potential for signal overlap.
Protocol 1: Standard Characterization (CDCl3)
-
Purpose: Routine purity check.
-
Advantages: Sharp lines, no water overlap with the methyl sulfone.
-
Procedure: Dissolve 5-10 mg of sample in 0.6 mL of CDCl3 (99.8% D). Filter through a cotton plug if insoluble particulates are visible.
Protocol 2: High-Resolution/Polar Analysis (DMSO-d6)
-
Purpose: For samples with poor solubility in chloroform.
-
Critical Warning: The residual water peak in DMSO-d6 appears at ~3.33 ppm , which often overlaps directly with the methyl sulfonyl signal (
). -
Mitigation: Use ampoule-sealed "extra dry" DMSO-d6 or add activated 4Å molecular sieves 24 hours prior to acquisition. Alternatively, use Acetone-d6 (Water @ 2.8 ppm) to unmask the sulfone methyl.
Comparative Analysis & Interpretation
A. The Aromatic Region (7.0 – 9.0 ppm)
This region confirms the substitution pattern.
-
Precursor (2-Bromothiazole): Displays two distinct doublets. H4 appears at 7.59 ppm and H5 at 7.35 ppm (
Hz). The coupling confirms two adjacent protons.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Target Product: The substitution at position 5 eliminates the H5 proton.
-
Observation: The doublet at 7.35 ppm disappears.
-
Shift: The remaining H4 signal loses its coupling partner, collapsing into a singlet .
-
Electronic Effect: The introduction of the electron-withdrawing sulfonyl group at position 5 deshields the adjacent H4 proton, shifting it downfield from 7.59 ppm to the 8.20 – 8.50 ppm range.
-
B. The Aliphatic Region (2.0 – 4.0 ppm)
This region quantifies the sulfone incorporation.
-
Precursor: Silent in this region (unless impurities are present).
-
Target Product: A sharp singlet integrating to 3 protons.
-
Chemical Shift: 3.20 – 3.45 ppm .
-
Diagnostic Value: This shift is characteristic of methyl groups attached to
. If the peak is at 2.4–2.5 ppm, it indicates a sulfide ( ) or methyl-aromatic ( ), suggesting incomplete oxidation or incorrect starting material.
-
Data Summary Table
| Proton Assignment | Multiplicity | Integration | Chemical Shift ( | Interpretation Notes |
| H4 (Thiazole) | Singlet (s) | 1H | 8.20 – 8.50 | Deshielded by 5- |
| Singlet (s) | 3H | 3.25 – 3.45 | Diagnostic for methyl sulfone. Check for water overlap in DMSO. | |
| Impurity: Water | Broad s | Variable | 1.56 (CDCl3) / 3.33 (DMSO) | In DMSO, this may obscure the methyl sulfone peak. |
| Impurity: CHCl3 | Singlet | - | 7.26 | Solvent residual peak. |
Decision Logic & Workflow
The following diagram outlines the logical workflow for verifying the structure based on the NMR data.
Figure 1: Decision tree for structural verification of 2-Bromo-5-(methylsulfonyl)thiazole.
Structural-Spectral Correlation
This diagram visualizes how specific structural moieties influence the chemical shift values.
Figure 2: Correlation of substituents to observed chemical shifts. Note the dominant deshielding effect of the sulfonyl group.
References
-
National Institutes of Health (NIH). (2019). Synthesis of Thiazole-methylsulfonyl Derivatives. PubChem.[2][3] Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning 1H-NMR Signals of Aromatic Rings. Retrieved from [Link]
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-5-(methylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, thiazole derivatives hold a prominent position due to their wide-ranging biological activities. This guide, prepared for researchers and scientists, offers an in-depth analysis of the 13C NMR chemical shifts of 2-Bromo-5-(methylsulfonyl)thiazole, a compound of interest in synthetic and pharmaceutical chemistry. By leveraging experimental data from related analogs and established principles of nuclear magnetic resonance spectroscopy, we provide a robust framework for understanding the spectral features of this molecule and its congeners.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is present in a variety of natural products, including Vitamin B1 (Thiamine), and is a cornerstone of numerous synthetic pharmaceuticals. The versatility of the thiazole ring allows for substitution at various positions, leading to a diverse array of compounds with tailored electronic and steric properties, which in turn modulate their biological activity. The introduction of a bromine atom at the 2-position and a methylsulfonyl group at the 5-position significantly influences the electron distribution within the thiazole ring, making 13C NMR spectroscopy an invaluable tool for its characterization.
Understanding the Electronic Landscape: Substituent Effects on 13C NMR Chemical Shifts
The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms and electron-withdrawing groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shifting the resonance upfield.[1] In 2-Bromo-5-(methylsulfonyl)thiazole, both the bromine atom and the methylsulfonyl group are electron-withdrawing, and their combined influence on the thiazole ring's carbon chemical shifts is a key focus of this guide.
The Influence of the 2-Bromo Substituent
The bromine atom at the C2 position exerts a strong inductive electron-withdrawing effect and a weaker, resonance-based electron-donating effect. The dominant inductive effect leads to a significant downfield shift of the C2 carbon to which it is attached. A comparison of the 13C NMR spectrum of unsubstituted thiazole with that of 2-bromothiazole clearly illustrates this effect.
The Impact of the 5-(Methylsulfonyl) Group
The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This group withdraws electron density from the aromatic ring through both inductive and resonance effects. Consequently, the C5 carbon directly attached to the sulfonyl group is expected to be significantly deshielded and shifted downfield. Furthermore, this electron withdrawal influences the chemical shifts of the other ring carbons, particularly C4.
Comparative Analysis of 13C NMR Chemical Shifts
To provide a comprehensive understanding of the 13C NMR spectrum of 2-Bromo-5-(methylsulfonyl)thiazole, we will compare its predicted chemical shifts with the experimental data of several key reference compounds: thiazole, 2-bromothiazole, and 2-aminothiazole. The experimental data for these compounds provide a solid baseline for dissecting the individual and combined effects of the bromo and methylsulfonyl substituents.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | Solvent |
| Thiazole[2][3] | 153.4 | 143.7 | 115.2 | Neat |
| 2-Bromothiazole | ~140.1 | ~143.5 | ~122.9 | CDCl3 |
| 2-Aminothiazole[4] | ~168.0 | ~138.5 | ~107.5 | DMSO-d6 |
| 2-Bromo-5-(methylsulfonyl)thiazole (Predicted) | ~145-150 | ~148-153 | ~135-140 | CDCl3 |
Predicted 13C NMR Spectrum of 2-Bromo-5-(methylsulfonyl)thiazole
Based on the analysis of substituent effects, the predicted 13C NMR spectrum of 2-Bromo-5-(methylsulfonyl)thiazole in CDCl3 is as follows:
-
C2: The bromine substituent will cause a downfield shift relative to thiazole, but the carbon will be shielded compared to an sp2 carbon attached to nitrogen in an imine-like fashion. A predicted range of 145-150 ppm is reasonable.
-
C4: This carbon is influenced by the electron-withdrawing methylsulfonyl group at the adjacent C5 position. This will lead to a significant downfield shift compared to thiazole and 2-bromothiazole. A predicted range of 148-153 ppm is expected.
-
C5: The direct attachment of the strongly electron-withdrawing methylsulfonyl group will cause a substantial downfield shift for this carbon. We predict a chemical shift in the range of 135-140 ppm .
-
-SO2CH3: The methyl carbon of the methylsulfonyl group is expected to resonate in the typical range for such groups, around 40-45 ppm .
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire 13C NMR data for 2-Bromo-5-(methylsulfonyl)thiazole or related derivatives, the following protocol provides a standardized approach.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Width: 30° - 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-220 ppm
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Logical Relationships in Substituent Effects
The following diagram illustrates the key electronic effects influencing the 13C NMR chemical shifts in 2-Bromo-5-(methylsulfonyl)thiazole.
Caption: Electronic effects of substituents on 13C NMR shifts.
Conclusion
The 13C NMR spectrum of 2-Bromo-5-(methylsulfonyl)thiazole is a powerful fingerprint of its electronic structure. By understanding the individual and cumulative effects of the bromo and methylsulfonyl substituents, researchers can confidently assign the resonances and confirm the identity of this and related thiazole derivatives. The comparative data and predictive analysis presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.
References
-
Thiazole - SpectraBase. [Link]
-
Thiazole | C3H3NS | CID 9256 - PubChem. [Link]
-
Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
A Carbon-13 Nuclear Magnetic Resonance Investigation of Some Substituted Methyl Phenyl Sulfides, Sulfoxides, and Sulfones - Canadian Science Publishing. [Link]
-
NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
-
Thiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem. [Link]
-
13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. [Link] -
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. [Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC. [Link]
-
Thiazole | C3H3NS | CID 9256 - PubChem - NIH. [Link]
-
13C NMR Spectroscopy. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
-
Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. [Link]
-
2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem. [Link]
-
2-Methyl-4-phenyl-thiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
Supplementary Document to Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques By Serpil Demi - DergiPark. [Link]
-
13 C Chemical Shift Table. [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. [Link]
-
13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan - eGrove. [Link]
-
Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]
-
13 C chemical shift substituent effect of the methyl group with respect... - ResearchGate. [Link]
-
Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5 ... - PubMed. [Link]
-
interpreting C-13 NMR spectra - Chemguide. [Link]
-
NMR Predictor | Chemaxon Docs. [Link]
-
A general 13C NMR spectrum predictor using data mining techniques - PubMed. [Link]
-
KnowItAll Informatics Training - NMR Predictions - Wiley Science Solutions. [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. [Link]
-
Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR - YouTube. [Link]
Sources
Mass spectrometry fragmentation patterns of 2-Bromo-5-(methylsulfonyl)thiazole
Technical Guide: Mass Spectrometry Fragmentation of 2-Bromo-5-(methylsulfonyl)thiazole
Executive Summary
This guide details the mass spectral behavior of 2-Bromo-5-(methylsulfonyl)thiazole (CAS: 240.89 Da monoisotopic), a critical electrophilic intermediate in medicinal chemistry. Unlike simple heterocycles, this compound exhibits a complex fragmentation matrix driven by the interplay between the labile C–Br bond and the electron-withdrawing methylsulfonyl moiety.
This document objectively compares the compound's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing researchers with the predictive logic required to identify this intermediate in reaction mixtures or metabolic studies.
Part 1: Structural Analysis & Isotopic Fingerprint
Before analyzing fragmentation, the researcher must validate the precursor ion using its isotopic signature. This molecule possesses a distinct "double-check" pattern due to the presence of Bromine and two Sulfur atoms.
The Isotopic Cluster (M+ and M+2)
-
Bromine Effect: The natural abundance of
(50.69%) and (49.31%) creates a 1:1 doublet for the molecular ion. -
Sulfur Effect: The two sulfur atoms contribute significantly to the M+2 peak (via
), slightly distorting the perfect 1:1 ratio expected from Bromine alone.
| Ion Species | Nominal m/z | Relative Abundance (Theoretical) | Origin |
| M | 241 | 100% | |
| M+1 | 242 | ~5.5% | |
| M+2 | 243 | ~108% |
Analyst Note: In low-resolution MS, look for a "twin tower" peak at 241/243. If the M+2 peak is significantly lower than the M peak, you have likely lost the Bromine atom or misidentified the compound.
Part 2: Comparative Ionization Performance (EI vs. ESI)
The choice of ionization method drastically alters the observed spectrum.[1] The table below compares the utility of Hard Ionization (EI) vs. Soft Ionization (ESI) for this specific thiazole derivative.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion | ||
| Energy State | High Internal Energy (70 eV) | Low Internal Energy (Thermal) |
| Key Utility | Structural Fingerprinting. The radical cation is unstable and fragments extensively, revealing the location of the sulfonyl and bromo groups. | Molecular Weight Confirmation. Ideal for purity checks as the |
| Base Peak | Often | |
| Detection Limit | Moderate (Nanogram range). | High (Picogram range, requires polar solvent). |
Part 3: Mechanistic Fragmentation Pathways
Understanding why the molecule breaks is more valuable than memorizing where it breaks.
A. Electron Ionization (EI) – Radical Driven
Under 70 eV impact, the radical cation
-
Homolytic C–Br Cleavage: The weakest bond. Generates a stable thiazolyl cation (
162). -
Sulfonyl Rearrangement: The sulfonyl group often isomerizes to a sulfinate ester before extruding neutral
(Loss of 64 Da). -
Methyl Radical Loss: Cleavage of the
bond, yielding a sulfonyl cation.
B. ESI (CID) – Charge Driven
In ESI-MS/MS (Collision Induced Dissociation), the protonated molecule
-
Neutral Loss of Methanol/Water: Rare, but possible if "in-source" fragmentation occurs.
-
Combined Loss: High energy collisions often drive the simultaneous loss of the methyl group and
.
Visualization of Signaling Pathways
The following diagram maps the logical decay of the parent ion under standard EI conditions.
Figure 1: Mechanistic fragmentation tree for 2-Bromo-5-(methylsulfonyl)thiazole under Electron Ionization (EI). Note the competitive loss of Br and SO2.
Part 4: Experimental Protocols
To replicate these results or validate a synthesized batch, follow these self-validating protocols.
Protocol A: GC-MS (EI) for Structural Verification
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: HP-5ms or equivalent non-polar phase (30m x 0.25mm).
-
Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).
-
Source Temp: 230°C.
-
Validation Step:
-
Inject blank solvent (MeOH/DCM).
-
Inject Standard.
-
Check: Does the peak at RT ~X min show a 1:1 ratio at m/z 241/243?
-
Check: Is there a fragment at m/z 162 (Loss of Br)?
-
Pass Criteria: Presence of both confirms the core structure.
-
Protocol B: LC-MS (ESI) for High-Throughput Screening
-
Instrument: Triple Quadrupole or Q-TOF.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: ESI Positive Mode (+).
-
Scan Range: m/z 100 – 400.
-
Validation Step:
-
Look for
at 242 and 244. -
Apply Cone Voltage (20-40V) to induce "in-source" fragmentation if structural confirmation is needed without MS/MS.
-
Warning: High cone voltage may strip the
group, mimicking the des-sulfonyl analog. Keep voltage low (<15V) for molecular weight confirmation.
-
Part 5: References
-
Holčapek, M., et al. (2010). Fragmentation of sulfones and sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. (2023). Standard EI Fragmentation patterns of Thiazoles and Brominated Heterocycles. NIST Chemistry WebBook, SRD 69.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text on isotopic patterns of Br/S compounds).
Sources
Reference Standard Qualification Guide: 2-Bromo-5-(methylsulfonyl)thiazole
Executive Summary & Strategic Context
In pharmaceutical development, 2-Bromo-5-(methylsulfonyl)thiazole serves as a critical scaffold. The electron-withdrawing methylsulfonyl group at the C5 position activates the C2-bromine for Nucleophilic Aromatic Substitution (
This guide objectively compares the three tiers of reference materials available to researchers—Certified Reference Materials (CRM) , In-House Working Standards , and Commercial Reagent Grade —and provides a self-validating protocol for their qualification.
The Hierarchy of Reference Standards: A Comparative Analysis
Researchers often default to commercial reagent-grade material for early-phase analytics. For 2-Bromo-5-(methylsulfonyl)thiazole, this introduces significant risk due to the presence of "silent" impurities like the sulfide precursor.
Comparative Performance Matrix
| Feature | Tier 1: Primary CRM | Tier 2: Qualified Working Standard | Tier 3: Commercial Reagent Grade |
| Purity (Assay) | >99.5% (w/w) | >98.0% (w/w) | >95.0% (Area %) |
| Traceability | NIST/BIPM Traceable | Traceable to Tier 1 | Vendor Lot Only |
| Water Content | Measured (KF) & Subtracted | Measured (KF) | Often Ignored |
| Impurity Profile | Quantified (qNMR/LC-MS) | Qualified by HPLC | Uncharacterized |
| Risk Profile | Low (Gold Standard) | Medium (Requires Maintenance) | High (Potency Bias) |
| Cost Factor | 100x | 10x (Labor intensive) | 1x |
The "Potency Bias" Trap
Commercial reagents are often sold by "Area %" (HPLC purity). This ignores residual solvents, water, and inorganic salts.
-
Example: A reagent grade sample shows 99.0% HPLC purity but contains 2% water and 3% residual inorganic salts from synthesis.
-
True Potency:
. -
Consequence: Using this as a standard without correction results in a 5.95% systematic error in all downstream calculations.
Qualification Workflow & Decision Logic
To establish a trustworthy standard, one must follow a rigorous characterization logic. The following diagram illustrates the decision tree for qualifying a batch of 2-Bromo-5-(methylsulfonyl)thiazole.
Caption: Workflow for converting raw 2-Bromo-5-(methylsulfonyl)thiazole into a Qualified Working Standard via Mass Balance.
Validated Analytical Protocols
The following protocols are designed to be self-validating. The specific choice of acidic mobile phase is critical to suppress the ionization of the thiazole nitrogen, ensuring sharp peak shapes.
A. HPLC Purity & Assay Method
Objective: Separate the parent sulfone from the sulfide precursor and hydrolysis degradants.
-
Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion),
.-
Why: The polar embedded group prevents phase collapse with high aqueous content and interacts with the sulfonyl moiety for better selectivity.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar degradants)
-
2-15 min: 5%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (Lambda max for sulfonyl thiazole system).
-
Column Temp:
.
B. Impurity Profiling (The "Watch List")
When qualifying a standard, you must specifically look for these synthesis-related impurities:
| Impurity | Origin | Relative Retention Time (RRT) | Detection Note |
| 2-Bromo-5-(methylthio)thiazole | Incomplete oxidation of precursor | ~1.2 | Less polar; elutes after main peak. |
| 2-Hydroxy-5-(methylsulfonyl)thiazole | Hydrolysis of C2-Bromine | ~0.4 | Highly polar; elutes early. |
| 2,5-Dibromothiazole | Starting material carryover | ~1.1 | Lacks sulfone UV absorbance pattern. |
Structural Confirmation Logic (E-E-A-T)
To claim a standard is "Qualified," you must prove its structure. The sulfonyl group introduces specific shifts in the NMR spectrum that differentiate it from the sulfide precursor.
Caption: Key NMR diagnostic signals confirming the oxidation state of the sulfur and integrity of the thiazole ring.
Mechanistic Insight: The Oxidation Shift
In the 1H NMR , the methyl group attached to the sulfur is the primary diagnostic.
-
Sulfide (-S-Me): Typically appears around 2.5 - 2.6 ppm .
-
Sulfone (-SO2-Me): Shifts downfield to 3.3 - 3.5 ppm due to the strong electron-withdrawing nature of the two oxygens.
-
Validation Check: If your standard shows a small peak at 2.5 ppm, it contains unoxidized intermediate, and the potency must be adjusted.
Stability & Handling Protocols
The C2-Bromine bond in this electron-deficient ring is labile.
-
Storage: Store at
under Argon/Nitrogen. The sulfonyl group makes the ring electron-deficient, increasing susceptibility to nucleophilic attack by atmospheric moisture over time. -
Solvent Compatibility:
-
Preferred: Acetonitrile, DMSO.
-
Avoid: Methanol/Ethanol for long-term storage (risk of slow solvolysis to form the alkoxy-thiazole).
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] Geneva: ICH, 2005. [Link]
-
International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[3][4][5] Geneva: ICH, 2000. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-5-methylthiazole (Structural Analog Reference).[Link][6]
- United States Pharmacopeia (USP).General Chapter <11> Reference Standards. (Requires Subscription).
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qualio.com [qualio.com]
- 5. openmedscience.com [openmedscience.com]
- 6. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Bromo-5-(methylsulfonyl)thiazole
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Bromo-5-(methylsulfonyl)thiazole. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven experience to ensure that you can work safely and effectively. This guide is structured to explain not just what to do, but why each step is critical for your protection.
Hazard Profile: Understanding the Risks
2-Bromo-5-(methylsulfonyl)thiazole is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related analogues, such as 2-bromo-5-methyl-1,3-thiazole and other sulfonyl-containing compounds, allows us to build a reliable hazard profile. The primary risks are associated with direct contact and inhalation.
Based on aggregated GHS (Globally Harmonized System) data for analogous structures, the anticipated hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Can cause serious eye irritation or damage.[1][2][3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
The presence of the sulfonyl group and the bromine atom necessitates a cautious approach, as these functional groups can be reactive and pose specific health risks.[4][5][6] Therefore, the following personal protective equipment (PPE) and procedures are mandatory.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is your primary defense against chemical exposure. The following table summarizes the minimum required PPE for handling 2-Bromo-5-(methylsulfonyl)thiazole.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 (US) or EN 166 (EU) compliant.[4] | Protects against splashes and potential airborne particles entering the eyes. Standard safety glasses are insufficient. |
| Face Shield | Worn over safety goggles. | Required when handling larger quantities (>25g) or when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | ASTM F739 tested or equivalent. | Provides a barrier against skin contact. Nitrile is a robust choice for incidental contact with a wide range of chemicals. Double-gloving is recommended.[7][8][9] |
| Body Protection | Flame-Retardant Laboratory Coat | Long-sleeved, properly fitted. | Protects skin and personal clothing from contamination. Flame-retardant material is a best practice when working with any chemical. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher (P100 recommended for powders). | Required when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible, to prevent respiratory tract irritation.[10] |
Operational Workflow: From Preparation to Disposal
Adherence to a strict, logical workflow is paramount for safety and experimental integrity. This process minimizes exposure risk at every stage.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of 2-Bromo-5-(methylsulfonyl)thiazole must be performed within a certified chemical fume hood to control vapor and particle exposure.
-
Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are accessible and have been recently tested.[2][11]
-
Prepare for Spills: Have a spill kit ready. For brominated compounds, this should include an inert absorbent material (like vermiculite or sand), a neutralizing agent (such as sodium thiosulfate), and a sealed container for waste.[12]
Safe Handling Protocol Diagram
The following diagram illustrates the mandatory step-by-step process for safely handling the chemical.
The Causality Behind Glove Selection
Simply stating "wear nitrile gloves" is insufficient. Chemical-resistant gloves are not impermeable; they function by delaying the time it takes for a chemical to break through the material.[7]
-
Permeation vs. Degradation: Permeation is the process where a chemical passes through the glove material on a molecular level. Degradation is the physical change in the glove material (swelling, cracking) upon chemical contact. A glove can appear fine but still be permeated.
-
Why Nitrile? Nitrile is recommended for incidental contact due to its good resistance to a broad range of chemicals, including many halogenated compounds.
-
Critical Caveat: For prolonged contact or immersion, you must consult the glove manufacturer's specific chemical resistance data for 2-Bromo-5-(methylsulfonyl)thiazole or its class. If no data exists, select the most protective glove material available (e.g., Viton®, Silver Shield®) and replace gloves frequently. Always inspect gloves before use and remove them immediately upon any sign of contamination.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4][6] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Disposal Plan: Managing Brominated Waste
Brominated organic compounds are classified as hazardous waste and must not be disposed of in standard laboratory trash or drains.
-
Waste Segregation: All materials that have come into direct contact with 2-Bromo-5-(methylsulfonyl)thiazole, including gloves, pipette tips, and contaminated absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary disposal route for halogenated organic waste is through a licensed professional waste disposal service that utilizes high-temperature incineration with appropriate scrubbers to handle the resulting acidic gases (like HBr).[2][3][13] Some facilities may offer chemical recycling or recovery of bromine from waste streams.[13][14]
-
Regulatory Compliance: Always follow your institution's specific waste disposal protocols, which are designed to comply with local and national regulations.
By understanding the "why" behind each safety protocol, you empower yourself to work not just by instruction, but with informed scientific judgment. This approach is the bedrock of a strong safety culture and successful research.
References
-
PubChem. 2-Bromo-5-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods? Ideal Response Ltd. [Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. [Link]
-
Science Assistants. Bromine water - disposal. #1 Science Forum For Lab Technicians. [Link]
-
Sdfine. sulphuryl chloride - Material Safety Data Sheet. Sdfine. [Link]
-
CP Lab Safety. Glove Compatibility Chart. CP Lab Safety. [Link]
-
Fisher Scientific. SAFETY DATA SHEET (2-Bromothiazole, 2023). Fisher Scientific. [Link]
-
MDPI. Removal of Bromine from Polymer Blends... MDPI. [Link]
-
Fox Scientific. CHEMICAL RESISTANT CHART. Fox Scientific. [Link]
-
Amazon Web Services. Chemical Compatibility Chart For Disposable Gloves. AWS. [Link]
Sources
- 1. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. foxscientific.com [foxscientific.com]
- 9. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. fishersci.com [fishersci.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. iclip-terneuzen.nl [iclip-terneuzen.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
